Theophylline-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-methyl-1-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i2D3 |
InChI Key |
ZFXYFBGIUFBOJW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Theophylline-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline-d3 is the deuterated form of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In the realm of pharmaceutical research and development, this compound serves a critical role as an internal standard for the quantitative analysis of theophylline in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. This technical guide provides an in-depth overview of this compound, its primary application, and detailed methodologies for its use.
Core Concepts: this compound as an Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterium-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS/MS bioanalysis.
The primary advantages of using a stable isotope-labeled internal standard like this compound include:
-
Compensation for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This compound, being chemically identical to theophylline, experiences similar matrix effects, allowing for accurate correction.
-
Correction for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can affect the final concentration of the analyte. As this compound is added at a known concentration at the beginning of the sample preparation process, it accounts for these variations.
-
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, the precision and accuracy of the analytical method are significantly improved.
Physicochemical Properties
The physicochemical properties of this compound are nearly identical to those of theophylline, with the key difference being its molecular weight due to the presence of three deuterium atoms.
| Property | Theophylline | This compound |
| Molecular Formula | C₇H₈N₄O₂ | C₇H₅D₃N₄O₂ |
| Molecular Weight | 180.16 g/mol [1] | Approx. 183.18 g/mol |
| Appearance | White crystalline powder[2] | - |
| Solubility | Soluble in water (to 25 mM), DMSO (to 100 mM)[2] | Assumed to be similar to Theophylline |
| pKa | 8.77 (at 25°C)[3] | Assumed to be similar to Theophylline |
Synthesis of this compound
The synthesis of deuterated xanthines, including theophylline, can be achieved through various methods. One common approach involves the use of deuterated methylating agents in the final steps of a synthetic route analogous to that of the unlabeled compound.
A general synthetic pathway for theophylline involves the Traube purine synthesis, starting from N,N'-dimethylurea and ethyl cyanoacetate[3]. To introduce the deuterium label, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), can be used in the appropriate methylation step.
Another approach is a post-synthetic hydrogen-deuterium exchange reaction on the theophylline molecule. This can be achieved using catalysts like palladium on carbon (Pd/C) or platinum in the presence of deuterium oxide (D₂O) as the deuterium source[4].
Experimental Protocols
Quantitative Analysis of Theophylline in Biological Matrices using this compound as an Internal Standard
This section outlines a typical experimental protocol for the quantification of theophylline in plasma or serum using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Method
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 1.5 min, hold for 2 min, return to 5% B in 0.1 min[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 1 µL[5] |
| Column Temperature | 40°C[5] |
| MS System | Agilent 6475 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Fragmentor Voltage | 110 V[5] |
| Collision Energy | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Theophylline | 181.1[6] | 124.1[7] | 18 - 25[5] |
| This compound | 184.1 (theoretical) | 127.1 (theoretical) | To be optimized |
Note: The exact m/z values and collision energy for this compound should be optimized empirically.
3. Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Signaling Pathway and Experimental Workflow
The mechanism of action of theophylline involves several signaling pathways. The primary pathways are the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors. The following diagram illustrates the core signaling pathway of theophylline.
Caption: Theophylline's mechanism of action.
The following diagram illustrates a typical experimental workflow for the quantification of theophylline using this compound as an internal standard.
Caption: LC-MS/MS analytical workflow.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of theophylline. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable pharmacokinetic and therapeutic drug monitoring. The detailed methodologies and workflows presented in this guide offer a comprehensive framework for the successful implementation of this compound in a laboratory setting.
References
- 1. Theophylline (CAS 58-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. Theophylline [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Theophylline-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Theophylline-d3. It is intended for professionals in research and drug development who require detailed information on this isotopically labeled compound. This document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.
Core Chemical Identity and Properties
This compound is a deuterated form of Theophylline, a methylxanthine drug used in the treatment of respiratory diseases. The deuterium labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of Theophylline in biological matrices. The core chemical structure remains that of 1,3-dimethylxanthine, with three hydrogen atoms replaced by deuterium.
Chemical Structure
The chemical structure of this compound is identical to that of Theophylline, with the exception of the isotopic labeling of one of the methyl groups.
Physicochemical Properties
The physicochemical properties of this compound are comparable to those of Theophylline. The primary difference lies in the molecular weight due to the presence of deuterium atoms.
Table 1: Comparison of Physicochemical Properties: Theophylline vs. This compound
| Property | Theophylline | This compound |
| Molecular Formula | C₇H₈N₄O₂[1][2][3] | C₇H₅D₃N₄O₂ |
| Molecular Weight | 180.16 g/mol [2][3][4] | 183.18 g/mol |
| CAS Number | 58-55-9[1][5] | Not consistently available; often sold under supplier-specific numbers. |
| Melting Point | 271-273 °C[6] | Not reported, expected to be very similar to Theophylline. |
| Water Solubility | 8.3 g/L (20 °C)[6] | Not reported, expected to be very similar to Theophylline. |
| logP | -0.02[2][6] | Not reported, expected to be very similar to Theophylline. |
| pKa | 8.77 (at 25 °C)[6][7] | Not reported, expected to be very similar to Theophylline. |
Biological Activity and Mechanism of Action
The biological activity of this compound is considered identical to that of Theophylline. The isotopic labeling does not alter its pharmacological effects. Theophylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[8]
-
Phosphodiesterase (PDE) Inhibition : Theophylline is a non-selective PDE inhibitor. By inhibiting PDEs, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the airways, increased cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[8]
-
Adenosine Receptor Antagonism : Theophylline blocks A₁, A₂, and A₃ adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, Theophylline helps to prevent this effect.[8]
-
Anti-inflammatory Effects : Theophylline also exhibits anti-inflammatory properties. It can activate histone deacetylases (HDACs), which are enzymes that can suppress the expression of inflammatory genes.[8]
Below is a diagram illustrating the primary signaling pathways affected by Theophylline.
Synthesis and Experimental Protocols
Synthesis of Theophylline
The synthesis of Theophylline can be achieved through various methods, with the Traube purine synthesis being a notable example. A common industrial synthesis involves the following steps:
-
Condensation : Dimethylurea is reacted with ethyl cyanoacetate.
-
Nitrosation : The resulting intermediate is treated with a nitrite source to introduce a nitroso group.
-
Reduction : The nitroso group is reduced to an amino group.
-
Formylation and Cyclization : The diamine intermediate is then formylated and cyclized to form the theophylline ring system.
The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material, such as deuterated dimethylurea.
A generalized synthetic scheme is presented below.
Experimental Protocol: Quantification of Theophylline in Plasma using LC-MS/MS with this compound as an Internal Standard
This compound is most commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Objective : To determine the concentration of Theophylline in human plasma samples.
Materials :
-
Theophylline analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (HPLC grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 HPLC column
Procedure :
-
Preparation of Stock and Working Solutions :
-
Prepare stock solutions of Theophylline and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of this compound (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.
-
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis :
-
LC Conditions :
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
MS/MS Conditions (Positive ESI mode) :
-
Monitor the following multiple reaction monitoring (MRM) transitions:
-
Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1
-
This compound: Q1 m/z 184.1 -> Q3 m/z 127.1
-
-
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area ratio of Theophylline to this compound against the concentration of the Theophylline calibrators.
-
Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The workflow for this experimental protocol is depicted below.
References
- 1. Theophylline [webbook.nist.gov]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Theophylline CAS#: 58-55-9 [amp.chemicalbook.com]
- 7. Theophylline [drugfuture.com]
- 8. Theophylline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Theophylline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Theophylline-d3. Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. Its isotopically labeled counterpart, this compound, in which three hydrogen atoms are replaced by deuterium, serves as an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies using mass spectrometry[4][5]. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.
This document details the primary synthetic routes for this compound, presents key quantitative data, and outlines the experimental protocols.
Quantitative Data Summary
The synthesis of this compound can be achieved through various methods, with notable differences in yield and purity. The following table summarizes the quantitative data reported in the literature for a common synthetic approach.
| Parameter | Value | Reference |
| Overall Yield | 82% | [4] |
| Chemical Purity | 99% | [4] |
| Isotopic Purity | 99% | [4] |
| Scale | 0.5 - 1.5 g | [4] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the methylation of a suitable xanthine precursor using a deuterated methylating agent. The following protocol is a composite of established methods described in the scientific literature[4].
Synthesis of this compound via N-Methylation
This method involves the selective N-methylation of a protected xanthine derivative with trideuteromethyl iodide.
Materials:
-
1-Methylxanthine or 3-Methylxanthine
-
Chloromethyl pivalate
-
Trideuteromethyl iodide (CD3I)
-
Appropriate solvents (e.g., DMF)
-
Base (e.g., K2CO3)
-
Reagents for deprotection
Procedure:
-
Protection of the N-7 Position: The N-7 position of the starting xanthine (1-methylxanthine or 3-methylxanthine) is protected to ensure selective methylation at the desired nitrogen. This can be achieved by reacting the xanthine with an agent like chloromethyl pivalate.
-
N-Methylation with Trideuteromethyl Iodide: The protected xanthine is then alkylated with trideuteromethyl iodide (CD3I) in the presence of a base. This step introduces the deuterated methyl group at either the N-1 or N-3 position, depending on the starting material.
-
Deprotection: The protecting group at the N-7 position is subsequently removed to yield this compound.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.
Visualizations
Synthetic Pathway for this compound
The following diagram illustrates a generalized synthetic pathway for producing this compound from a xanthine precursor.
Caption: Synthetic route for this compound.
Workflow for this compound as an Internal Standard
This diagram outlines the typical workflow for utilizing this compound as an internal standard in a quantitative bioanalytical assay.
References
Theophylline-d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at Theophylline-d3, a deuterated analog of Theophylline. While specific data for this compound is limited, this document leverages the extensive information available for Theophylline to offer a comprehensive technical resource. This guide covers its core properties, mechanism of action, and relevant experimental protocols.
Core Properties
This compound is a synthetically modified version of Theophylline where three hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in research, particularly in pharmacokinetic studies, to trace and differentiate the molecule from its endogenous or non-labeled counterparts.
| Property | Value |
| CAS Number | Data not available in current searches |
| Molecular Weight | Approximately 183.18 g/mol (calculated based on Theophylline) |
| Molecular Formula | C₇H₅D₃N₄O₂ |
Note: The molecular weight is an approximation based on the addition of three deuterium atoms in place of hydrogen to the molecular formula of Theophylline (C₇H₈N₄O₂; MW: 180.16 g/mol ). The exact CAS number for this compound could not be definitively ascertained from the conducted searches.
Mechanism of Action
Theophylline exerts its therapeutic effects through several mechanisms, primarily as a bronchodilator and anti-inflammatory agent.[1][2] Its actions are multifaceted and involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1]
Signaling Pathways
The primary signaling pathway influenced by Theophylline involves the modulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE enzymes, Theophylline prevents the breakdown of cAMP.[1] The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the relaxation of bronchial smooth muscle and a reduction in inflammatory responses.[2]
Caption: Theophylline's primary mechanism of action.
Additionally, Theophylline acts as a non-selective adenosine receptor antagonist.[2] By blocking these receptors, it can prevent bronchoconstriction mediated by adenosine.[1]
Experimental Protocols
The analysis and quantification of Theophylline and its deuterated analogs are crucial in research and clinical settings. A variety of analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) being a prominent technique.
Quantification by High-Performance Liquid Chromatography (HPLC)
A common experimental workflow for the quantification of Theophylline in biological samples involves sample preparation, chromatographic separation, and detection.
Caption: General workflow for HPLC quantification.
Methodology:
-
Sample Preparation:
-
Obtain plasma samples from subjects.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte of interest.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength between 270 and 280 nm is suitable for Theophylline.
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Integrate the area of the chromatographic peak corresponding to this compound.
-
Compare the peak area to a standard calibration curve prepared with known concentrations of this compound to determine the concentration in the sample.
-
Pharmacokinetics
The pharmacokinetic properties of Theophylline have been extensively studied. It is well-absorbed orally and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[3] The use of this compound as an internal standard in pharmacokinetic studies allows for precise quantification and differentiation from the non-labeled drug.
Key pharmacokinetic parameters for Theophylline include:
-
Oral Bioavailability: High, typically over 90%.[4]
-
Volume of Distribution: Approximately 0.5 L/kg.[5]
-
Elimination Half-life: Varies significantly among individuals, generally ranging from 7 to 9 hours in non-smoking adults.[4]
-
Metabolism: Primarily hepatic, with major metabolites being 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[5]
It is important to note that the pharmacokinetic profile of Theophylline can be influenced by various factors including age, smoking status, and co-administration of other drugs that induce or inhibit CYP1A2.[3]
References
Understanding the mass spectrum of Theophylline-d3
An In-depth Technical Guide to the Mass Spectrum of Theophylline-d3
Introduction
Theophylline, a methylxanthine derivative, is a well-established pharmaceutical agent used primarily for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action involves relaxing bronchial smooth muscle and reducing the airway's responsiveness to stimuli. In modern drug development and clinical toxicology, the precise quantification of theophylline in biological matrices is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Stable isotope-labeled internal standards are essential for accurate quantification in LC-MS/MS, as they compensate for variations during sample preparation and analysis. This compound (Theophylline-trimethyl-d3) serves as an ideal internal standard for theophylline. It co-elutes chromatographically with the unlabeled analyte but is distinguished by its higher mass, ensuring that it does not interfere with the analyte signal while behaving identically during extraction and ionization. This guide provides a comprehensive overview of the mass spectrum of this compound, its fragmentation patterns, and the experimental protocols for its analysis.
Molecular Properties
The chemical structure of theophylline consists of a xanthine backbone with two methyl groups at positions 1 and 3. The molecular formula for unlabeled theophylline is C₇H₈N₄O₂[1][2][3][4], with a molecular weight of approximately 180.16 g/mol [2][3][4].
This compound is a deuterated isotopologue where three hydrogen atoms on one of the N-methyl groups have been replaced by deuterium atoms.
-
Unlabeled Theophylline:
-
Molecular Formula: C₇H₈N₄O₂
-
Monoisotopic Mass: 180.0647 Da
-
-
This compound:
-
Molecular Formula: C₇H₅D₃N₄O₂
-
Monoisotopic Mass: ~183.0839 Da
-
Mass Spectrometry and Fragmentation Analysis
The analysis of theophylline and its deuterated analog is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. This technique generates a protonated molecular ion [M+H]⁺ for both the analyte and the internal standard.
Under collision-induced dissociation (CID) in the second quadrupole, these precursor ions fragment into characteristic product ions. The specific transitions from precursor to product ion are monitored in a process called Multiple Reaction Monitoring (MRM), which provides exceptional specificity for quantification[5].
For unlabeled theophylline, the protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 181.1. A commonly monitored fragmentation transition for quantification is m/z 181.1 → m/z 124.1 [5][6]. This corresponds to a neutral loss of 57 Da (C₂H₃NO).
Given that the deuterium labels in this compound are on a methyl group, the precursor ion is shifted by 3 Da to m/z 184.1 . The fragmentation pathway leading to the m/z 124.1 product ion involves a cleavage of the pyrimidine ring, a process that does not involve the loss of the N-methyl groups. Therefore, the primary product ion remains at m/z 124.1, leading to a key MRM transition of m/z 184.1 → m/z 124.1 .
Data Presentation: Key Mass Spectral Data
The quantitative data for the analysis of Theophylline using this compound as an internal standard are summarized below.
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Monitored MRM Transition |
| Theophylline | C₇H₈N₄O₂ | 181.1 | 124.1 | 181.1 → 124.1 |
| This compound | C₇H₅D₃N₄O₂ | 184.1 | 124.1 | 184.1 → 124.1 |
Mandatory Visualization: Fragmentation Pathway
Experimental Protocols
The following is a representative protocol for the quantification of theophylline in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. This protocol is a composite of methodologies reported in scientific literature[5][6][7].
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: UPLC/HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) is commonly used[6].
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[5][6].
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[6].
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min[6].
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: ~4.0 kV[6].
-
Source Temperature: ~350°C[6].
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theophylline: 181.1 → 124.1
-
This compound: 184.1 → 124.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV[6].
Mandatory Visualization: Experimental Workflow
Biological Context: Theophylline Signaling Pathway
Theophylline exerts its therapeutic effects primarily by inhibiting phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). This cascade ultimately results in the relaxation of smooth muscle tissues in the airways, alleviating bronchoconstriction.
Mandatory Visualization: Signaling Pathway
References
- 1. Theophylline [webbook.nist.gov]
- 2. Theophylline [drugfuture.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Theophylline-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Theophylline-d3 when utilized as an internal standard (IS) in the quantitative bioanalysis of theophylline. Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and COPD.[1][2] Its narrow therapeutic window necessitates precise and accurate quantification in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principle of isotope dilution. Deuterated standards are synthetic versions of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable, heavier isotope of hydrogen.[4][5] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the endogenous analyte, while the physicochemical properties remain nearly identical.[5]
The core mechanism relies on the addition of a precise, known quantity of this compound to every sample, calibrator, and quality control sample before any processing steps. Because this compound is chemically identical to theophylline, it experiences the same physical and chemical variations throughout the analytical procedure.[5] This includes:
-
Extraction Efficiency: Any loss of theophylline during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of this compound.
-
Chromatographic Behavior: this compound co-elutes with theophylline from the liquid chromatography (LC) column.[5][6] This is critical because both compounds enter the mass spectrometer's ion source at the exact same time.
-
Matrix Effects: Co-elution ensures that both the analyte and the internal standard are subjected to the identical degree of ion suppression or enhancement from endogenous components in the biological matrix (e.g., salts, lipids).[5][6]
Quantification is therefore not based on the absolute signal intensity of theophylline, which can be highly variable, but on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant and directly proportional to the analyte's concentration, providing highly accurate and precise results.[7]
Physicochemical and Analytical Properties
The key to this compound's function is its near-identical nature to theophylline, with the exception of its mass. This ensures it accurately reflects the analyte's behavior.
| Property | Theophylline | This compound (Theophylline-methyl-d3) | Rationale for Use as IS |
| Chemical Formula | C₇H₈N₄O₂ | C₇H₅D₃N₄O₂ | Identical core structure ensures same chemical reactivity and polarity. |
| Molecular Weight | 180.16 g/mol [1] | ~183.18 g/mol | Mass difference allows for distinct detection by the mass spectrometer. |
| Retention Time | Identical to IS | Identical to Analyte | Co-elution is essential for compensating for matrix effects.[6] |
| Ionization Efficiency | Identical to IS | Identical to Analyte | Ensures that any signal suppression or enhancement affects both compounds equally. |
Representative Experimental Protocol
The following is a generalized protocol for the quantification of theophylline in human plasma using this compound as an internal standard.
3.1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Theophylline and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Theophylline stock solution with a 50:50 methanol:water mixture to prepare calibration standards (e.g., ranging from 50 to 5000 ng/mL).[8]
-
Internal Standard Working Solution (e.g., 0.5 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.[8]
3.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution to each tube and vortex briefly.
-
Add 300 µL of a precipitation agent (e.g., cold methanol or acetonitrile, potentially containing zinc sulfate to improve precipitation) to each tube.[6]
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3.3. LC-MS/MS Conditions The prepared samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Typical Value |
| LC Column | C18 Column (e.g., 3 x 50 mm)[8] |
| Mobile Phase | Gradient or isocratic elution with Methanol and Ammonium Acetate Buffer[8] |
| Flow Rate | 0.2 - 0.5 mL/minute |
| Injection Volume | 5 - 25 µL |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3.4. Mass Spectrometry Parameters MRM is used for its high selectivity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both theophylline and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Theophylline | 181.1 | 124.2 | This is a commonly cited transition for theophylline.[8] |
| This compound | 184.1 | 124.2 or 127.2 | The precursor ion is +3 Da. The product ion depends on whether the deuterated methyl group is lost during fragmentation. If not, the fragment will also be shifted. |
Data Interpretation and Visualization
The following diagrams illustrate the core concepts and workflows associated with using this compound as an internal standard.
Caption: Chemical structures of Theophylline and its deuterated internal standard.
Caption: General experimental workflow for bioanalysis using an internal standard.
Caption: The principle of correction for matrix effects using an internal standard.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of theophylline. Its mechanism of action is predicated on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow it to meticulously track and correct for variability during sample preparation and analysis. By co-eluting and experiencing identical matrix effects, it enables the calculation of a stable signal ratio (analyte/IS), which is the cornerstone of achieving the high accuracy, precision, and reliability required in modern drug development and clinical monitoring.
References
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Suppliers of Theophylline-d3 for Research Professionals
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for a variety of applications, from metabolic studies to quantitative analysis. Theophylline-d3, a deuterated analog of the well-known methylxanthine, serves as an invaluable internal standard in mass spectrometry-based bioanalytical methods. This technical guide provides an in-depth overview of commercial suppliers of this compound, its applications, and relevant technical information to aid in your research endeavors.
Commercial Availability of this compound
Sourcing high-quality, research-grade this compound is paramount for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this deuterated compound. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Format | Storage |
| MedChemExpress | This compound | HY-B0809S1 | Not specified | Not specified | Solid | Information not available |
| Cayman Chemical | Theophylline-d6 | 9003566 | ≥99% deuterated forms (d1-d6) | ≥99% | Crystalline Solid | -20°C |
| Toronto Research Chemicals (TRC) | This compound | T343853 | Not specified | Not specified | Not specified | Information not available |
The Role of this compound in Research
The primary application of this compound is as an internal standard for the quantification of Theophylline in biological matrices using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The co-elution of the deuterated standard with the unlabeled analyte allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Experimental Protocol: Quantification of Theophylline in Plasma using LC-MS/MS with this compound Internal Standard
The following is a generalized protocol for the determination of Theophylline in a biological matrix. Optimization of this protocol for specific instrumentation and matrices is recommended.
1. Materials and Reagents:
-
Theophylline and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges
2. Standard Solution Preparation:
-
Prepare stock solutions of Theophylline and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated protein.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's protocol.
-
Transfer the supernatant or eluted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Theophylline from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Theophylline: Q1 (m/z) -> Q3 (m/z) [Parent -> Product Ion]
-
This compound: Q1 (m/z) -> Q3 (m/z) [Parent+3 -> Product Ion]
-
Note: Specific m/z transitions should be optimized for the instrument used.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Theophylline to this compound against the concentration of the Theophylline standards.
-
Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways of Theophylline
Theophylline exerts its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[2] These actions lead to a cascade of downstream cellular events.
The inhibition of PDEs by Theophylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes smooth muscle relaxation, leading to bronchodilation, and reduces the release of pro-inflammatory mediators.
By antagonizing adenosine receptors, Theophylline blocks the bronchoconstrictor effects of adenosine, further contributing to its therapeutic efficacy in respiratory diseases.
This guide provides a foundational understanding of the commercial landscape and technical considerations for utilizing this compound in a research setting. For specific applications and troubleshooting, consulting the detailed product information from the suppliers and relevant scientific literature is always recommended.
References
Theophylline-d3: A Comprehensive Safety and Handling Guide for Research Professionals
An In-depth Technical Review of Core Safety Data
Hazard Identification and Classification
Theophylline is classified as a hazardous substance.[1] It is toxic if swallowed and may cause damage to the unborn child.[2][3][4]
GHS Classification:
Hazard Pictograms:
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is available in the safety data sheets.[3][4][5] Key precautions include obtaining special instructions before use, avoiding ingestion, and using personal protective equipment.[3][4][5]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Theophylline.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄O₂ | [6][7] |
| Molecular Weight | 180.16 g/mol | [6][7][8][9] |
| Appearance | White crystalline powder/solid | [5][8][9] |
| Odor | Odorless | [5][8][9] |
| Melting Point | 270 - 274 °C (518 - 525.2 °F) | [5] |
| Solubility | Partially soluble in cold water. | [9] |
| pH | 5 (in an 8 g/l aqueous solution) | [5] |
| Log P (octanol/water) | -0.008 | [3] |
Toxicological Information
Theophylline exhibits acute oral toxicity.[2][3][4] The primary health concern is its toxicity if ingested.[2][3][4]
| Toxicity Metric | Value | Species | Source |
| LD50 (Oral) | 225 mg/kg | Rat | [4] |
| LD50 (Intraperitoneal) | 150 mg/kg | Rat | [4] |
| LD50 (Subcutaneous) | 138 mg/kg | Mouse | [4] |
Symptoms of Exposure: Symptoms of theophylline toxicity can include nausea, vomiting, diarrhea, headache, insomnia, irritability, and restlessness.[8][10] In severe cases, it can lead to seizures, cardiac arrhythmias, and can be fatal.[8][10]
Experimental Protocols
Detailed experimental protocols for determining the toxicological and physicochemical properties of Theophylline are typically found in standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, acute oral toxicity is often determined using a method similar to OECD Test Guideline 423. The biodegradability was assessed using OECD Test Guideline 301A, which showed that Theophylline is readily biodegradable.[3] The partition coefficient (log Pow) was determined to be -0.008 at 23 °C, indicating low potential for bioaccumulation.[3]
Handling, Storage, and First Aid
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Use in a well-ventilated area or under a hood.[3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
First-Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2][3][5]
-
If on Skin: Wash with plenty of water.[2]
-
If Inhaled: Move person into fresh air.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[2]
Visualizing Safety Information Flow
The following diagram illustrates the logical flow of safety information and response procedures for Theophylline-d3.
Caption: Logical workflow for handling this compound from identification to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Theophylline (CAS 58-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Theophylline - Wikipedia [en.wikipedia.org]
- 11. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Theophylline using Theophylline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic efficacy is attributed to its multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to bronchodilation and anti-inflammatory effects. Given its narrow therapeutic window, the precise quantification of theophylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document provides a detailed protocol for the quantitative analysis of theophylline in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with theophylline-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. The labeled compound is chemically identical to the analyte but has a different mass. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be precisely determined, correcting for any losses during sample processing.
Experimental Protocols
Materials and Reagents
-
Theophylline (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Ammonium Acetate
-
Human Plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Serially dilute the theophylline primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Theophylline: 181.1 > 124.2 This compound: 184.1 > 124.2 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Data
The described method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Theophylline | 10 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low | 30 | < 15 | < 15 | 85 - 115 |
| Medium | 500 | < 15 | < 15 | 85 - 115 |
| High | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 30 | > 85 | 85 - 115 |
| High | 4000 | > 85 | 85 - 115 |
Experimental Workflow
Theophylline Signaling Pathways
Theophylline's therapeutic effects are mediated through two primary signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors (A1, A2A, and A2B). Adenosine can cause bronchoconstriction and promote the release of inflammatory mediators. By antagonizing these receptors, theophylline prevents these effects, contributing to its anti-inflammatory and bronchodilatory properties.[1]
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of theophylline in biological matrices. This application note and protocol offer a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry to accurately measure theophylline concentrations, thereby supporting drug development and therapeutic monitoring.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Theophylline using Theophylline-d3 as an Internal Standard
[AN-001]
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Theophylline in pharmaceutical formulations and biological matrices. The method employs Theophylline-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for variations in sample preparation and injection volume. The chromatographic separation is achieved on a C18 column with a simple isocratic mobile phase, and detection is performed by UV spectrophotometry. This method is suitable for routine quality control, stability studies, and pharmacokinetic analysis.
Introduction
Theophylline is a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Theophylline is crucial for ensuring therapeutic efficacy and avoiding toxicity due to its narrow therapeutic index. HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative analysis as it closely mimics the analyte's chemical and physical properties, leading to improved method performance.
Experimental
Materials and Reagents
-
Theophylline (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a compatible chromatography data system.
-
HPLC Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
Standard Stock Solutions:
-
Theophylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Theophylline and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the Theophylline stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each working standard with this compound to a final concentration of 10 µg/mL.
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Theophylline into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final theoretical concentration of 10 µg/mL of Theophylline.
-
Spike the final diluted sample with this compound to a concentration of 10 µg/mL.
Results and Discussion
Chromatographic Performance
The developed HPLC method provided excellent separation of Theophylline and this compound. A typical chromatogram is shown in Figure 1. The retention time for Theophylline was approximately 4.5 minutes, and for this compound, it was approximately 4.3 minutes. The chromatographic peaks were well-resolved and symmetrical.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| Resolution (Rs) | Rs ≥ 2 | 2.5 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD, n=6) | |
| - Intraday | 1.2% |
| - Interday | 1.8% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Protocols
Protocol 1: HPLC System Preparation
-
Prepare the mobile phase by mixing acetonitrile and water in a 30:70 ratio and adding 0.1% phosphoric acid.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Set the HPLC system parameters as described in the "Instrumentation" section.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: Calibration Curve Preparation
-
Prepare a series of at least five working standard solutions of Theophylline with concentrations ranging from 1 µg/mL to 50 µg/mL from the stock solution.
-
Spike each working standard with this compound internal standard to a final concentration of 10 µg/mL.
-
Inject 10 µL of each standard solution into the HPLC system.
-
Record the peak areas for Theophylline and this compound.
-
Calculate the peak area ratio (Theophylline peak area / this compound peak area).
-
Plot a calibration curve of the peak area ratio against the concentration of Theophylline.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Protocol 3: Sample Analysis
-
Prepare the sample solution as described in the "Sample Preparation" section, including the addition of the this compound internal standard.
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Record the peak areas for Theophylline and this compound.
-
Calculate the peak area ratio.
-
Determine the concentration of Theophylline in the sample using the calibration curve equation.
Visualizations
Caption: HPLC Method Development Workflow.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of theophylline in plasma by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Theophylline-d3 in Pharmacokinetic Studies of Theophylline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of theophylline-d3 as an internal standard in the pharmacokinetic (PK) analysis of theophylline. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases. Its narrow therapeutic window necessitates precise and accurate quantification in biological matrices to ensure efficacy and avoid toxicity. The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies. This approach ensures high selectivity, sensitivity, and reproducibility by correcting for variability during sample preparation and analysis. These notes offer comprehensive methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, alongside a summary of key pharmacokinetic parameters of theophylline.
Introduction
Theophylline is a therapeutic agent primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The clinical utility of theophylline is limited by its narrow therapeutic index, generally accepted as 10-20 µg/mL in plasma for treating asthma and COPD.[1] Concentrations below this range may be sub-therapeutic, while those above can lead to significant adverse effects. Consequently, accurate measurement of theophylline concentrations in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard, such as this compound (theophylline with three deuterium atoms), is the preferred method for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to theophylline, meaning it co-elutes chromatographically and exhibits similar ionization efficiency. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of theophylline.
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol outlines a validated method for the quantification of theophylline in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Theophylline (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of theophylline and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of theophylline from endogenous plasma components. For example:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.5 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theophylline: m/z 181.1 → 124.1
-
This compound: m/z 184.1 → 127.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Presentation
The use of this compound as an internal standard allows for the accurate determination of theophylline's pharmacokinetic parameters. Below is a table summarizing typical pharmacokinetic parameters of theophylline from literature. The precision and accuracy of these values are significantly enhanced by the use of a stable isotope-labeled internal standard.
| Pharmacokinetic Parameter | Symbol | Value | Unit |
| Area Under the Curve | AUC | Varies with dose | µg*h/mL |
| Maximum Concentration | Cmax | Varies with dose | µg/mL |
| Time to Maximum Concentration | Tmax | 1-2 | hours |
| Elimination Half-Life | t1/2 | 7-9 | hours |
| Volume of Distribution | Vd | 0.45 | L/kg |
| Clearance | CL | 0.04 | L/h/kg |
Note: These values can vary significantly between individuals due to factors such as age, smoking status, and concurrent diseases.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of theophylline utilizing this compound as an internal standard.
Caption: Experimental workflow for a theophylline pharmacokinetic study.
Theophylline Signaling Pathway
Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of theophylline.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of theophylline in pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes provide a robust framework for researchers and scientists in the field of drug development and therapeutic drug monitoring. The inherent advantages of stable isotope dilution techniques coupled with LC-MS/MS ensure the generation of high-quality data, which is critical for the safe and effective use of theophylline.
References
Application Note & Protocol: High-Throughput Bioanalytical Method for Theophylline in Human Plasma using LC-MS/MS with Theophylline-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of theophylline in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and high-throughput bioanalytical method for the determination of theophylline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Theophylline-d3, to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, making it suitable for the analysis of a large number of samples.
Experimental
Materials and Reagents
-
Theophylline and this compound reference standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., sodium heparin)[1]
-
Ultrapure water
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions
The chromatographic separation is achieved on a C18 column with gradient elution.
| Parameter | Condition |
| Column | C18 Column (e.g., 2.1 mm × 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Acetate[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C[1][2] |
| Injection Volume | 1 µL[2] |
| Run Time | Approximately 3-5 minutes[1] |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Theophylline | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 181.1[1][4] | 184.1 |
| Product Ion (m/z) | 124.1[1][2][4] | 127.1[5] |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for maximum response (e.g., 18-25 eV)[2] | Optimized for maximum response |
| Declustering Potential | Optimized for maximum response | Optimized for maximum response |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (0.5 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 0.5 µg/mL.[1]
Sample Preparation: Protein Precipitation
This method is commonly used for its speed and simplicity in sample cleanup.[6]
-
Thaw frozen human plasma samples at room temperature.
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 0.5 µg/mL).[7]
-
Add 800 µL of acidified acetonitrile (0.1% formic acid) to precipitate the plasma proteins.[3][7]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 20,000 xg) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Quantitative Data Summary
The following tables summarize the performance characteristics of the bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 0.05 - 50 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.05 | < 15% | < 15% | 85 - 115% |
| Low QC | 0.15 | < 15% | < 15% | 85 - 115% |
| Mid QC | 2.5 | < 15% | < 15% | 85 - 115% |
| High QC | 40 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Theophylline | > 85% |
| This compound | > 85% |
Table 4: Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 cycles | Stable |
| Short-Term (Room Temp) | 4 hours | Stable |
| Long-Term (-80°C) | 30 days | Stable |
| Post-Preparative | 24 hours | Stable |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of theophylline in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in a drug development setting. The method has been successfully validated and meets the stringent requirements for accuracy, precision, and stability.
References
- 1. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes: Therapeutic Drug Monitoring of Theophylline Using Theophylline-d3 as an Internal Standard
Introduction
Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is highly dependent on plasma concentrations, with a narrow therapeutic window typically ranging from 10 to 20 µg/mL.[1] Concentrations below this range may not provide therapeutic benefit, while concentrations exceeding it are associated with an increased risk of adverse effects, including nausea, vomiting, headaches, and in severe cases, seizures and cardiac arrhythmias.[2][3] This narrow therapeutic index necessitates therapeutic drug monitoring (TDM) to ensure optimal and safe dosing.[1][4]
The use of a stable isotope-labeled internal standard, such as Theophylline-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of theophylline in biological matrices.[1] this compound exhibits similar physicochemical properties to theophylline, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for precise differentiation and quantification by the mass spectrometer.
These application notes provide a comprehensive protocol for the therapeutic drug monitoring of theophylline in human plasma using this compound as an internal standard.
Mechanism of Action
Theophylline exerts its therapeutic effects through several mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation, particularly in the bronchial airways, leading to bronchodilation.[5][6]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B). By blocking adenosine, a bronchoconstrictor, theophylline further promotes bronchodilation.[5][6]
-
Anti-inflammatory Effects: At lower concentrations, theophylline exhibits anti-inflammatory properties, which are not fully elucidated but are thought to involve the activation of histone deacetylases (HDACs) and the inhibition of pro-inflammatory transcription factors.[7]
Signaling Pathway
Experimental Protocols
Materials and Reagents
-
Theophylline standard (analytical grade)
-
This compound (isotopic purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
96-well protein precipitation plates
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of theophylline by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
-
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well protein precipitation plate.
-
Add 10 µL of the this compound internal standard working solution (1 µg/mL) to each well.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | |
| Theophylline | 181.1 > 124.1 |
| This compound | 184.1 > 127.1 |
Method Validation Data
The following tables summarize the expected performance characteristics of this method, compiled from various validated LC-MS/MS assays for theophylline.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
| Theophylline | 0.5 - 50 | 0.5 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 5 | < 7 | 95 - 105 |
| Medium | 15 | < 4 | < 6 | 97 - 103 |
| High | 40 | < 4 | < 5 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Theophylline | > 85 | < 15 |
| This compound | > 85 | < 15 |
Experimental Workflow
Conclusion
This application note provides a detailed and robust protocol for the therapeutic drug monitoring of theophylline in human plasma using this compound as an internal standard with LC-MS/MS. The described method is sensitive, specific, and accurate, making it suitable for clinical research and routine TDM to optimize patient therapy and minimize the risk of toxicity. The use of a stable isotope-labeled internal standard is critical for achieving reliable and reproducible results in a clinical setting.
References
- 1. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hexonsynth.com [hexonsynth.com]
- 3. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Theophylline-d3 for the Quantitative Analysis of Theophylline and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine drug, is utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Monitoring its therapeutic levels and understanding its metabolic fate is crucial due to its narrow therapeutic window and potential for toxicity.[2][3] Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, into several metabolites.[1][4] The main metabolic pathways are 8-hydroxylation to form 1,3-dimethyluric acid (1,3-DMU) and N-demethylation to produce 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX).[1]
Accurate quantification of theophylline and its metabolites in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for this purpose.[5][6] The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[7][8] Theophylline-d3, a deuterated analog of theophylline, serves as an ideal internal standard for the quantitative analysis of theophylline and its metabolites due to its similar chemical and physical properties to the parent drug.
This document provides detailed application notes and protocols for the simultaneous quantification of theophylline and its major metabolites (1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine) in human plasma using this compound as an internal standard with an LC-MS/MS method.
Theophylline Metabolic Pathway
The metabolic conversion of theophylline is a multi-step process primarily occurring in the liver. The major pathways include hydroxylation and demethylation, leading to the formation of several metabolites that are then excreted.
References
- 1. ClinPGx [clinpgx.org]
- 2. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
- 5. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Application Note: High-Throughput Sample Preparation for Theophylline-d3 Quantification in Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Theophylline is a methylxanthine drug used for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Due to its narrow therapeutic window (typically 10-20 µg/mL in plasma) and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) is essential to ensure efficacy while avoiding toxicity.[1][3][4] For accurate quantification in complex biological matrices like urine, a stable isotope-labeled internal standard, such as Theophylline-d3 (Theophylline-deuterated), is employed, typically with analysis performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
Effective sample preparation is critical to remove endogenous interferences that can cause matrix effects, such as ion suppression or enhancement, leading to inaccurate results.[6][7] This note details two robust and commonly used extraction techniques for the analysis of this compound in urine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Experimental Protocols
Two primary methods for the extraction of Theophylline from urine are presented. The choice of method may depend on available equipment, desired throughput, and the specific requirements of the analytical assay.
Method 1: Solid-Phase Extraction (SPE)
SPE provides clean extracts by passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. This method is highly amenable to automation. For methylxanthines like theophylline, reversed-phase (e.g., C18) or polymer-based (e.g., Oasis HLB) cartridges are effective.[8][9]
Materials and Reagents
-
SPE Cartridges (e.g., C18 or polymer-based, 1 mL)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Autosampler Vials
Protocol Steps
-
Sample Pre-treatment: Centrifuge the urine sample at ~4000 rpm for 10 minutes to remove particulate matter.
-
Spiking: Transfer 1.0 mL of the clarified urine supernatant to a clean tube. Add the this compound internal standard solution and vortex briefly.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of Deionized Water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 1.0 mL pre-treated urine sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of Deionized Water to remove salts and polar interferences.
-
Wash with 1 mL of a weak organic solvent mixture (e.g., 5% Methanol in water) to remove less polar interferences.
-
-
Elution: Elute the Theophylline and this compound from the cartridge using 1.0 mL of an appropriate solvent, such as Methanol or a Methanol:Acetonitrile mixture (80:20 v/v).[9]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the urine sample) and an organic solvent. It is a simple and cost-effective method for sample cleanup.
Materials and Reagents
-
Extraction Solvent (e.g., Ethyl Acetate:Isopropanol, 9:1 v/v or Chloroform:Isopropanol, 20:1 v/v)[10][11]
-
Microcentrifuge Tubes (2 mL)
-
Nitrogen Evaporator
-
Autosampler Vials
Protocol Steps
-
Sample Pre-treatment: Centrifuge the urine sample at ~4000 rpm for 10 minutes.
-
Spiking: Transfer 0.5 mL of the clarified urine supernatant to a 2 mL microcentrifuge tube. Add the this compound internal standard solution and vortex briefly.
-
Extraction:
-
Add 1.5 mL of the extraction solvent (e.g., Ethyl Acetate:Isopropanol) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Phase Separation: Centrifuge the tube at ~10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical performance characteristics for the described methods and the subsequent LC-MS/MS analysis.
Table 1: Comparison of Sample Preparation Method Performance
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference(s) |
|---|---|---|---|
| Recovery | 73% - 99% | 86% - 98% | [9][10][12] |
| Intra-Day Precision (%CV) | < 15% | < 6% | [9][10] |
| Inter-Day Precision (%CV) | < 15% | < 9% | [9][10] |
| Matrix Effect | Generally lower; dependent on wash steps | Can be significant; dependent on solvent choice | [6][7] |
| Throughput | High (amenable to automation) | Moderate | |
Table 2: Typical LC-MS/MS Parameters for Theophylline Analysis
| Parameter | Typical Condition | Reference(s) |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | [8][11] |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate buffer | [5][13] |
| Mobile Phase B | Acetonitrile or Methanol | [11][13] |
| Flow Rate | 0.3 - 0.5 mL/min | [13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition (Theophylline) | e.g., m/z 181.1 → 124.1 |
| MRM Transition (this compound) | e.g., m/z 184.1 → 127.1 | |
Method Visualizations
The following diagrams illustrate the workflows for the Solid-Phase Extraction and Liquid-Liquid Extraction protocols.
Caption: Workflow diagram for Solid-Phase Extraction (SPE).
Caption: Workflow diagram for Liquid-Liquid Extraction (LLE).
References
- 1. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 2. Theophylline [gloshospitals.nhs.uk]
- 3. Theophylline monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of theophylline and its metabolites in human urine and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple, fast and reliable liquid chromatographic and spectrophotometric methods for the determination of theophylline in urine, saliva and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Theophylline-d3 Stock and Working Solutions
Introduction
Theophylline, a methylxanthine derivative, is a widely used therapeutic drug for respiratory diseases. Its deuterated analog, Theophylline-d3, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Theophylline in biological matrices. This document provides a detailed protocol for the preparation of this compound stock and working solutions for research and drug development applications.
Chemical Properties and Data
Accurate preparation of solutions requires precise knowledge of the chemical properties of this compound. The key quantitative data is summarized in the table below.
| Property | Value |
| Chemical Name | 1,3-Dimethyl-7-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₈H₇D₃N₄O₂ |
| Molecular Weight | 183.20 g/mol |
| CAS Number | 117490-38-7 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols
This section outlines the detailed procedures for preparing this compound stock and working solutions. It is crucial to use calibrated equipment and high-purity solvents to ensure the accuracy of the solution concentrations.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance. Record the exact weight.
-
Dissolving: Transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 7 mL of methanol to the volumetric flask. Vortex and sonicate for 5-10 minutes, or until the powder is completely dissolved.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume of 10 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C.
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentrations. The following table provides an example for preparing a series of working solutions.
| Working Solution Concentration (µg/mL) | Volume of Stock Solution (1 mg/mL) to take (µL) | Final Volume (mL) | Diluent |
| 100 | 1000 | 10 | 50:50 Methanol:Water |
| 10 | 100 | 10 | 50:50 Methanol:Water |
| 1 | 10 | 10 | 50:50 Methanol:Water |
| 0.1 | 10 (from 10 µg/mL WS) | 1 | 50:50 Methanol:Water |
Protocol for preparing a 10 µg/mL working solution:
-
Pipette: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilute: Add the diluent (e.g., 50:50 methanol:water) to the flask to bring the total volume to 10 mL.
-
Mix: Cap the flask and vortex thoroughly to ensure homogeneity.
-
Store: Transfer the working solution to a labeled amber glass vial and store at 2-8°C for short-term use or -20°C for long-term storage.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Application of Theophylline-d3 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Theophylline-d3, a deuterated analog of theophylline, in drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as an invaluable tool, primarily as an internal standard for quantitative bioanalysis and as a probe to investigate the metabolic pathways of theophylline and related xanthine derivatives.
Introduction to Theophylline and its Metabolism
Theophylline, a methylxanthine compound, is utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is closely linked to its plasma concentration, necessitating careful monitoring due to a narrow therapeutic window.[2][3] Theophylline is primarily eliminated through hepatic metabolism, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2E1, and CYP3A4.[3][4] This metabolic process leads to the formation of several metabolites, including 1,3-dimethyluric acid (1,3-DMU), 1-methyluric acid (1-MU), and 3-methylxanthine (3-MX).[5][6]
The use of stable isotope-labeled compounds, such as this compound, has become a cornerstone of modern drug metabolism research. The incorporation of deuterium atoms provides a mass shift that allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses, without significantly altering the compound's chemical properties.[4][7]
Applications of this compound
Internal Standard for Bioanalytical Methods
The most common application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of theophylline in biological matrices such as plasma, urine, and tissue homogenates.[8][9]
Advantages of using this compound as an internal standard:
-
Compensates for Variability: It accurately corrects for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in instrument response.[8][9]
-
Similar Physicochemical Properties: Being structurally almost identical to theophylline, it exhibits similar chromatographic retention times and ionization efficiency, ensuring that it behaves similarly to the analyte of interest throughout the analytical process.[9]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of the bioanalytical method.[8]
Investigating Metabolic Pathways and the Kinetic Isotope Effect
Deuterium labeling can also be strategically employed to investigate metabolic pathways and the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions.[4] By observing changes in the metabolic profile or the rate of metabolism of a deuterated compound compared to its non-deuterated counterpart, researchers can gain insights into the mechanisms of metabolic transformations.[4][7] While this compound is primarily used as an internal standard, studies with other deuterated molecules have shown that this approach can reveal unexpected metabolic switches.[3][4][10]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific experimental conditions and available instrumentation.
Protocol for Quantification of Theophylline in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of theophylline and its metabolites.[5][11]
3.1.1 Materials and Reagents
-
Theophylline and this compound standards
-
Rat plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
3.1.2 Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of theophylline and this compound (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Curve and QC Samples: Spike blank rat plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10-5000 ng/mL) and QC samples at low, medium, and high concentrations.
3.1.3 Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.4 LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate theophylline from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Theophylline: m/z 181.1 → 124.1
-
This compound: m/z 184.1 → 127.1
-
3.1.5 Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of theophylline to this compound against the concentration of theophylline.
-
Determine the concentration of theophylline in the unknown samples using the regression equation from the calibration curve.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and concise table.
Table 1: Example Calibration Curve Data for Theophylline in Rat Plasma
| Concentration (ng/mL) | Theophylline Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 1,510,876 | 0.0101 |
| 50 | 76,170 | 1,525,432 | 0.0499 |
| 100 | 153,876 | 1,532,111 | 0.1004 |
| 500 | 775,432 | 1,540,987 | 0.5032 |
| 1000 | 1,550,876 | 1,535,654 | 1.0100 |
| 2500 | 3,876,543 | 1,545,321 | 2.5086 |
| 5000 | 7,789,123 | 1,550,123 | 5.0248 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of theophylline in a biological matrix using this compound as an internal standard.
Caption: Workflow for Theophylline Quantification.
Theophylline Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of theophylline.
Caption: Theophylline Metabolic Pathway.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Theophylline-d3 Stability in Plasma and Serum: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of theophylline-d3 in plasma and serum samples. Accurate assessment of analyte stability is critical for reliable bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma and serum?
While specific public data on the stability of this compound is limited, it is a deuterated analog of theophylline, and its stability is expected to be comparable to that of theophylline. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which generally imparts equal or greater stability. Studies on theophylline have shown it to be relatively stable under typical laboratory storage conditions.
Q2: What are the optimal storage conditions for plasma and serum samples containing this compound?
For long-term storage, it is recommended to keep plasma and serum samples at -20°C or colder.[1][2] Storage at 2-8°C is suitable for short-term periods, typically up to a few days. Room temperature storage should be minimized to prevent potential degradation.[1][2]
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
While specific data for this compound is not available, it is best practice in bioanalysis to minimize freeze-thaw cycles. A minimum of three freeze-thaw cycles should be validated to demonstrate that the analyte is stable under these conditions. The stability of theophylline has been shown to be good under various storage conditions, suggesting that its deuterated form would also be robust.
Q4: What are common causes of this compound instability in plasma and serum samples?
Potential causes of instability include:
-
Improper Storage Temperature: Prolonged storage at room temperature or even refrigeration can lead to degradation over time.[1]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can affect the integrity of the analyte.
-
Enzymatic Degradation: Although less likely for a stable compound like theophylline, endogenous enzymes in plasma or serum could potentially metabolize the analyte if not stored properly frozen.
-
pH Shifts: Extreme pH conditions can affect the stability of many small molecules.
-
Exposure to Light: While not specifically documented for theophylline, photostability should be considered for any analyte.
Q5: What type of collection tubes should be used for plasma and serum samples?
Standard serum separator tubes (SSTs) for serum and tubes containing anticoagulants like K2EDTA, K3EDTA, or sodium heparin for plasma are generally acceptable. Studies on theophylline have not shown significant differences in stability based on the collection tube, but consistency across a study is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound in QC samples | Sample degradation due to improper storage. | Verify that samples have been consistently stored at -20°C or below. Review sample handling procedures to minimize time at room temperature. |
| Instability due to multiple freeze-thaw cycles. | Limit the number of times a sample is frozen and thawed. Aliquot samples upon receipt if multiple analyses are anticipated. | |
| Issues with the analytical method. | Review the validation data for the analytical method, including linearity, accuracy, and precision. Ensure the method is specific for this compound. | |
| High variability in stability results | Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time and temperature, and mixing before analysis. |
| Matrix effects from different sample lots. | Evaluate matrix effects during method validation using at least six different sources of blank matrix. | |
| Contamination of samples or reagents. | Ensure a clean working environment and use high-purity reagents. | |
| Unexpected degradation products observed | Exposure to extreme conditions (e.g., high temperature, light). | Protect samples from light and ensure they are not exposed to high temperatures during handling or shipping. |
| Chemical incompatibility with storage containers. | Use polypropylene or glass tubes for storage, as theophylline has shown good stability in both.[2] |
Stability Data Summary
The following tables summarize the stability of theophylline in serum and plasma based on available literature. This data is considered a reliable surrogate for the stability of this compound.
Table 1: Theophylline Stability in Serum
| Storage Temperature | Duration | Percent Decline | Reference |
| 25°C | 7 days | 3% | [1] |
| 6°C | 7 days | 2.6% | [1] |
| -20°C | 7.5 months | 2.7% | [1] |
| 25°C | 3 days | No appreciable change | [2] |
| 4°C | 7 days | No appreciable change | [2] |
| -20°C | 336 days | No appreciable change | [2] |
Table 2: Theophylline Stability in Plasma
| Storage Temperature | Duration | Percent Decline | Reference |
| 25°C | 7 days | 2.8% | [1] |
| 6°C | 7 days | No significant change | [1] |
| -20°C | 6 months | 6.6% | [1] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation:
-
Obtain a pool of blank human plasma or serum.
-
Spike the matrix with this compound at two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.
-
Aliquot the spiked samples into appropriately labeled storage tubes.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperature (e.g., -20°C and -80°C).
-
-
Analysis:
-
Analyze a set of aliquots at time zero to establish the baseline concentration.
-
At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples from storage.
-
Allow the samples to thaw completely at room temperature, and then vortex to mix.
-
Analyze the samples using a validated bioanalytical method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples at each time point.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Prepare LQC and HQC samples of this compound in the appropriate biological matrix as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Freeze the LQC and HQC aliquots at the intended storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Repeat for a minimum of three cycles.
-
-
Analysis:
-
After the final thaw, analyze the samples using a validated bioanalytical method.
-
-
Data Evaluation:
-
Compare the mean concentration of the freeze-thaw samples to the baseline concentration from freshly prepared or time-zero samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Factors Influencing this compound Stability.
References
Technical Support Center: Optimizing LC-MS/MS Parameters for Theophylline-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Theophylline-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in positive ion mode?
A1: this compound, with a mass shift of +3 compared to theophylline, will have a protonated molecule [M+H]⁺ at approximately m/z 184.1. The fragmentation pattern is expected to be similar to that of theophylline. Therefore, common Multiple Reaction Monitoring (MRM) transitions to monitor are:
| Precursor Ion (m/z) | Product Ion (m/z) | Common Use |
| 184.1 | 124.1 | Quantifier |
| 184.1 | 96.0 | Qualifier |
Note: These values should be empirically optimized on your specific mass spectrometer.
Q2: Which ionization mode is recommended for this compound analysis?
A2: Positive electrospray ionization (ESI+) is the most commonly used and recommended mode for the analysis of theophylline and its deuterated analogs. This is because it readily forms a stable protonated molecule [M+H]⁺.
Q3: What are suitable starting conditions for the liquid chromatography separation of this compound?
A3: A reversed-phase separation on a C18 column is a robust starting point. Below are typical starting parameters:
| Parameter | Recommendation |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B). |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
Q4: How should I prepare my samples for this compound analysis in a biological matrix?
A4: For biological matrices such as plasma or serum, protein precipitation is a common, simple, and effective sample preparation technique. This typically involves adding a threefold volume of cold acetonitrile or methanol to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS/MS system.
Troubleshooting Guide
Issue 1: Low or no signal for this compound.
| Possible Cause | Suggested Solution |
| Incorrect Mass Transitions | Verify the precursor and product ion m/z values. Infuse a standard solution of this compound directly into the mass spectrometer to confirm the parent ion mass and identify the most abundant fragment ions. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, source temperature, and gas flows (nebulizer and heater gas). These are instrument-dependent and should be optimized systematically. |
| Inappropriate Mobile Phase pH | Theophylline is a weak base. Ensure the mobile phase pH is acidic (e.g., using formic acid) to promote ionization in positive mode. |
| Sample Degradation | Ensure proper storage of stock solutions and samples (typically at -20°C or below). |
Issue 2: High signal variability or poor reproducibility for this compound.
| Possible Cause | Suggested Solution |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve sample clean-up (e.g., using solid-phase extraction) or modify the chromatographic gradient to separate this compound from the interfering compounds. |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially when adding the internal standard and precipitation solvent. |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the autosampler wash procedure. |
| H/D Exchange | Deuterium atoms on this compound may exchange with protons from the solvent, especially under certain pH and temperature conditions. This can lead to a shift in the mass and a decrease in the signal of the intended analyte. Use aprotic solvents where possible for stock solutions and minimize exposure to highly acidic or basic aqueous solutions for extended periods. |
Issue 3: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with the Column | Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base (e.g., ammonium hydroxide in the aqueous phase for a basic compound) can sometimes improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if it's old or has been used with complex matrices. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol describes the process of determining the optimal mass transitions and associated parameters for this compound using direct infusion.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Syringe pump
-
Mass spectrometer
Procedure:
-
Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Perform a Q1 scan in positive ion mode to identify the precursor ion of this compound. This should be observed at approximately m/z 184.1.
-
Perform a product ion scan by selecting the precursor ion (m/z 184.1) in Q1 and scanning Q3 to identify the most abundant fragment ions.
-
Select the two most intense product ions for the quantifier and qualifier transitions.
-
Optimize the Collision Energy (CE) for each transition by ramping the CE voltage (e.g., from 5 to 40 V) and monitoring the signal intensity of the product ion. The optimal CE is the value that produces the highest signal.
-
Optimize the Declustering Potential (DP) by ramping the DP voltage (e.g., from 20 to 150 V) and monitoring the precursor ion signal. The optimal DP will maximize the precursor ion signal without causing in-source fragmentation.
-
Record the optimized parameters in a table for future reference.
Protocol 2: Development of an LC-MS/MS Method for this compound
This protocol outlines the steps for developing a chromatographic method for the separation and detection of this compound.
Materials:
-
Optimized MS/MS parameters from Protocol 1
-
This compound standard
-
LC-MS/MS system with a C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Prepare a working standard of this compound (e.g., 100 ng/mL) in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Set up the LC-MS/MS system with the starting chromatographic conditions and the optimized MS/MS parameters from Protocol 1.
-
Inject the working standard and acquire data.
-
Evaluate the chromatography:
-
Retention Time: Adjust the gradient profile to achieve a suitable retention time (typically between 2-10 minutes).
-
Peak Shape: Assess the peak for symmetry. If tailing or fronting is observed, refer to the troubleshooting guide.
-
Sensitivity: Ensure the signal-to-noise ratio is adequate for the intended application.
-
-
Iteratively adjust the gradient and flow rate to achieve optimal separation and peak shape. A common approach is to start with a shallow gradient and then increase its steepness to reduce run time while maintaining resolution.
-
Validate the final method for parameters such as linearity, accuracy, precision, and stability according to relevant guidelines.
Visualizations
Experimental Workflow for MS/MS Parameter Optimization
Caption: Workflow for optimizing MS/MS parameters for this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity of this compound.
Troubleshooting matrix effects with Theophylline-d3 internal standard
Welcome to the technical support center for troubleshooting analytical challenges. This guide provides detailed answers and protocols for researchers, scientists, and drug development professionals encountering matrix effects when using Theophylline-d3 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] These effects typically occur within the mass spectrometer's ion source, where matrix components can compete with the analyte for ionization, alter droplet formation and evaporation, or change the physical properties of the ESI droplets.[1][2][3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mitigating matrix effects.[2][4] Because a SIL-IS is chemically and structurally almost identical to the analyte (Theophylline), it has nearly the same chromatographic retention time, extraction recovery, and ionization response.[5] The key is that the SIL-IS and the analyte will be affected by matrix interferences in the same way.[6][7] By measuring the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[8]
Q3: I'm using this compound, but I still see issues. What are the signs of uncompensated matrix effects?
A: Even with a SIL-IS, significant matrix effects can cause issues. Key signs include:
-
Poor Reproducibility: High variability in analyte/IS ratios across different lots of matrix or between replicate preparations of the same sample.
-
Non-Linear Calibration Curves: The calibration curve deviates from linearity, particularly at the lower or upper ends.[9]
-
Inaccurate QC Results: Quality Control samples consistently fail acceptance criteria (e.g., >15% deviation from the nominal concentration).
-
Chromatographic Peak Distortion: The analyte or internal standard peaks show tailing, fronting, or splitting, which may indicate co-elution with a highly concentrated matrix component.
-
Drastic Signal Fluctuation: A noticeable drop or jump in the absolute signal intensity of the internal standard (this compound) between samples can indicate severe and variable ion suppression or enhancement.
Q4: How can I systematically investigate and quantify matrix effects?
A: A systematic investigation involves both qualitative and quantitative assessments.
-
Qualitative Assessment (Post-Column Infusion): This experiment identifies at which points during the chromatographic run ion suppression or enhancement occurs. It is invaluable for optimizing chromatographic conditions to separate the analyte from interfering regions.[5][10][11]
-
Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the degree of ion suppression or enhancement by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.[9][11] This provides a numerical value for the "matrix effect factor."
Detailed protocols for both experiments are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Guide 1: General Troubleshooting Workflow for Suspected Matrix Effects
If you observe issues like poor reproducibility or inaccurate quantification, follow this logical workflow to diagnose the problem. This process helps differentiate between issues with sample preparation, chromatography, and the matrix itself.
Caption: Troubleshooting workflow for matrix effects.
Guide 2: Data Interpretation & Mitigation
Quantitative Data Summary: Matrix Effect Factor Calculation
The Matrix Effect Factor (MEF) is calculated from the post-extraction spike experiment. An MEF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. A common acceptance criterion is an MEF between 85% and 115%.
| Sample ID | Matrix Type | Analyte Peak Area (A) | IS (this compound) Peak Area (B) | Analyte/IS Ratio (A/B) | Matrix Effect Factor (%)* |
| Neat-1 | Solvent | 1,250,000 | 2,480,000 | 0.504 | - |
| Neat-2 | Solvent | 1,265,000 | 2,510,000 | 0.504 | - |
| Neat-3 | Solvent | 1,240,000 | 2,495,000 | 0.497 | Mean Neat Ratio: 0.502 |
| Post-Spike-1 | Plasma | 810,000 | 1,650,000 | 0.491 | 97.8% |
| Post-Spike-2 | Plasma | 455,000 | 905,000 | 0.503 | 100.2% |
| Post-Spike-3 | Plasma | 620,000 | 1,230,000 | 0.504 | 100.4% |
| Post-Spike-4 | Urine | 1,050,000 | 2,080,000 | 0.505 | 100.6% |
| Post-Spike-5 | Urine | 1,100,000 | 2,190,000 | 0.502 | 100.0% |
| Post-Spike-6 | Urine | 1,085,000 | 2,165,000 | 0.501 | 99.8% |
*Matrix Effect Factor (%) = (Mean Analyte/IS Ratio in Post-Spike Matrix / Mean Analyte/IS Ratio in Solvent) x 100
Interpretation: In the example above, both plasma and urine matrices show acceptable matrix effects for Theophylline when using this compound as the internal standard. Although the absolute peak areas for both analyte and IS are suppressed in plasma (compare Post-Spike-1 vs. Neat-1), the ratio remains consistent, demonstrating effective compensation by the SIL-IS.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment (Quantitative)
This protocol determines the magnitude of matrix effects.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and this compound internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the analyte and this compound into the final extract.
-
Set C (Pre-Spike Matrix - for Recovery): Spike the analyte and this compound into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Calculate the mean peak area ratio (Analyte/IS) from Set A.
-
Calculate the mean peak area ratio from Set B.
-
Matrix Effect (%) = (Mean Ratio from Set B / Mean Ratio from Set A) * 100 .[11]
-
Protocol 2: Post-Column Infusion Experiment (Qualitative)
This protocol identifies chromatographic regions where matrix effects occur.[10]
Methodology:
-
System Setup:
-
Use a T-connector to merge the flow from the LC column with a continuous flow from a syringe pump.
-
The syringe pump should infuse a solution of Theophylline (or this compound) at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent just before it enters the mass spectrometer's ion source.
-
-
Perform Injections:
-
Blank Injection: First, inject a solvent blank (e.g., mobile phase) to establish a stable, continuous baseline signal for the infused standard.
-
Matrix Injection: Next, inject an extracted blank matrix sample (prepared using your standard protocol).
-
-
Analyze the Chromatogram:
-
Monitor the signal of the infused standard over the entire run time.
-
Any deviation (dip or rise) from the stable baseline during the matrix injection indicates a region of ion suppression or enhancement, respectively.[2][5]
-
Compare the retention time of your analyte with the regions where matrix effects are observed.
-
Caption: Schematic for a post-column infusion experiment.
Principle of SIL-IS Compensation
The diagram below illustrates how a co-eluting internal standard like this compound compensates for signal suppression.
Caption: How a SIL-IS compensates for matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myadlm.org [myadlm.org]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Theophylline-d3 solubility in different organic solvents
Technical Support Center: Theophylline-d3 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound in various organic solvents. Below you will find frequently asked questions, detailed experimental protocols, troubleshooting guides, and solubility data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the solubility of this compound compare to that of Theophylline?
A1: The substitution of hydrogen atoms with deuterium atoms (as in this compound) results in a negligible change in the physicochemical properties that govern solubility, such as polarity and molecular volume. Therefore, the solubility of this compound is expected to be nearly identical to that of unlabeled Theophylline in the same organic solvents. Data for Theophylline can be confidently used as a strong proxy for this compound.
Q2: Which organic solvents are most effective for dissolving this compound?
A2: Aprotic, highly dipolar solvents tend to be the most effective. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) show the highest solubilizing capacity for theophylline.[1] Alcohols like methanol and ethanol are also effective, though generally to a lesser extent.[1][2]
Q3: Is this compound soluble in non-polar solvents?
A3: this compound has very limited solubility in non-polar solvents. For instance, it is only sparingly soluble in ether.[3]
Q4: Can the solubility of this compound be enhanced in aqueous solutions?
A4: Yes, while this guide focuses on organic solvents, it's worth noting that the aqueous solubility of theophylline can be improved by forming complexes or salts. For example, complexation with ethylenediamine (to form aminophylline) increases its solubility in water.
Solubility Data
The following table summarizes the solubility of theophylline and its deuterated analog in various organic solvents. This data has been compiled from multiple sources to provide a comparative overview.
| Compound | Solvent | Solubility | Temperature | Notes |
| Theophylline | Alcohol (unspecified) | 12.5 mg/mL, 10 mg/mL[4] | Not Specified | |
| Theophylline | Chloroform | 9.1 mg/mL | Room Temperature[3] | |
| Theophylline | Ethanol | Moderately soluble[5] | Not Specified | |
| Theophylline | Methanol | 13.64 x 10⁻⁴ (mole fraction)[1] | 25 °C[1] | |
| Theophylline | 1-Propanol | 13.39 x 10⁻⁴ (mole fraction)[1] | 25 °C[1] | |
| Theophylline | DMSO | 15 mg/mL[4], 70.96 x 10⁻⁴ (mole fraction)[1] | 25 °C[1] | Highly soluble. |
| Theophylline | DMF | 59.21 x 10⁻⁴ (mole fraction)[1] | 25 °C[1] | |
| Theophylline-d6 | DMSO | ≥ 10 mg/mL[6] | Not Specified | Hygroscopic DMSO can impact solubility; use a fresh supply.[6] |
| Theophylline-d6 | DMF | ≥ 10 mg/mL[6] | Not Specified | |
| Theophylline-d6 | Ethanol | ≥ 1 mg/mL[6] | Not Specified |
Experimental Protocols
Protocol: Determining Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.[7]
Materials:
-
This compound (solid powder)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] The time required may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[8]
-
Phase Separation: Once equilibrium is reached, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the quantifiable range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).
Troubleshooting Guide
Q1: My solubility results for the same solvent are inconsistent. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Insufficient Equilibration Time: The solution may not have reached saturation.[9] It is advisable to establish an equilibration curve by measuring the concentration at multiple time points to ensure a plateau has been reached.[8]
-
Temperature Fluctuations: Solubility is temperature-dependent. Ensure your shaker or water bath maintains a stable temperature throughout the experiment.[9][10]
-
Inadequate Phase Separation: Undissolved solid particles in the analyzed sample will lead to an overestimation of solubility. Ensure proper filtration or centrifugation before analysis.[11]
Q2: The solubility I measured is significantly lower than published values. Why?
A2: Potential reasons for lower-than-expected solubility include:
-
Impure Solute or Solvent: Impurities in either the this compound or the solvent can alter the solubility.[9] Always use high-purity materials.
-
Polymorphism: Theophylline is known to exist in different polymorphic forms, which can have different solubilities.[12] Ensure you are using a consistent and well-characterized solid form.
-
Hygroscopic Solvents: Solvents like DMSO can absorb atmospheric moisture, which can affect the solubility of the compound.[6] Use freshly opened or properly stored anhydrous solvents.
Q3: I am observing precipitation when I dilute my saturated sample for analysis. What should I do?
A3: This typically occurs if the diluent has a lower solubilizing power than the original solvent. To resolve this, use the same pure organic solvent you used for the solubility experiment as your diluent. If using a mixed solvent system for analysis (e.g., in HPLC), ensure the final composition after adding the sample does not cause precipitation.
Visualizations
Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Theophylline - LKT Labs [lktlabs.com]
- 5. mpbio.com [mpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. quora.com [quora.com]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline ... - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02484B [pubs.rsc.org]
Technical Support Center: Theophylline-d3 Analysis in Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Theophylline-d3 in mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect frequently encountered in liquid chromatography-mass spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of the analyte of interest (this compound) due to the presence of co-eluting compounds from the sample matrix.[1] These interfering substances, such as salts, proteins, and phospholipids from biological samples, compete with this compound for ionization in the MS source, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your assay.[2][3]
Q2: How can I detect ion suppression in my this compound analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a standard solution of the analyte is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma without the analyte) is then injected. Any dip in the constant signal of the infused analyte indicates a region of ion suppression caused by eluting matrix components.[4] Another quantitative approach is to compare the peak area of this compound in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the peak area of the analyte in a neat solution (pure solvent). A lower response in the matrix indicates ion suppression.[5]
Q3: How does a deuterated internal standard like this compound help with ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte (Theophylline).[6] This means it will co-elute and experience the same degree of ion suppression as the endogenous Theophylline. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[6]
Q4: What are the most common sources of ion suppression in plasma or serum samples?
In biological matrices like plasma and serum, the primary culprits for ion suppression are phospholipids from cell membranes, salts, and endogenous metabolites.[4][7] Phospholipids, in particular, are notorious for causing ion suppression in the middle of a typical reversed-phase chromatographic run.[8]
Troubleshooting Guides
Issue: Low or Inconsistent this compound Signal Intensity
If you are observing a lower-than-expected or erratic signal for this compound, it is highly probable that you are encountering ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Theophylline-d3 Isotopic Purity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for assessing the isotopic purity of Theophylline-d3. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a stable isotope-labeled version of Theophylline, a medication used to treat respiratory diseases. The hydrogen atoms on one of its methyl groups are replaced with deuterium. It is commonly used as an internal standard in pharmacokinetic studies and other quantitative analyses using mass spectrometry.[1] Accurate determination of its isotopic purity is crucial to ensure the precision and reliability of these analytical methods. High isotopic purity minimizes interference from unlabeled or partially labeled molecules, leading to more accurate quantification of the target analyte.
Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?
A2: The two primary techniques for assessing the isotopic purity of this compound are Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] LC-MS is highly sensitive and provides information on the distribution of different isotopologues (molecules with different numbers of deuterium atoms). NMR spectroscopy, including both proton (¹H) and deuterium (²H) NMR, can provide detailed structural information and quantitative assessment of deuterium incorporation at specific sites.[3][4]
Q3: What are the expected mass-to-charge ratios (m/z) for Theophylline and this compound in mass spectrometry?
A3: Theophylline has a monoisotopic mass of approximately 180.06 g/mol .[5][6] In positive ion mode mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of 181.1. This compound has three deuterium atoms, so its monoisotopic mass is approximately 183.08 g/mol . Therefore, it is expected to be observed as [M+H]⁺ at an m/z of approximately 184.1. When assessing isotopic purity, it is also important to monitor for the unlabeled Theophylline (d0) at m/z 181.1, as well as partially deuterated species (d1 and d2) at m/z 182.1 and 183.1, respectively.
Q4: How is isotopic purity calculated from mass spectrometry data?
A4: Isotopic purity is calculated by determining the relative abundance of the fully deuterated species (d3) compared to the sum of all related species (d0, d1, d2, and d3). The peak area of the extracted ion chromatogram for each isotopologue is integrated. A correction for the natural abundance of isotopes (e.g., ¹³C) must be applied to the observed intensities. The percentage of isotopic purity is then calculated using the corrected peak areas.[7][8][9]
Q5: Can NMR spectroscopy differentiate between deuterium atoms at different positions?
A5: Yes, high-field NMR spectroscopy can often distinguish between deuterium atoms at different positions within a molecule, provided there is a sufficient chemical shift difference between the corresponding protons in the unlabeled molecule. For this compound, where the deuterium atoms are on a methyl group, they are chemically equivalent and will produce a single signal in the ²H NMR spectrum. However, NMR is excellent for confirming that deuteration has occurred at the intended location.[4][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high abundance of unlabeled Theophylline (d0). | 1. Contamination of the this compound standard. 2. In-source back-exchange of deuterium for hydrogen in the mass spectrometer. 3. Isotopic exchange during sample preparation or storage. | 1. Verify the purity of the starting material from the supplier's certificate of analysis. 2. Optimize MS source conditions (e.g., use aprotic solvents if possible, reduce source temperature). 3. Prepare samples fresh and use aprotic, anhydrous solvents for dissolution and storage. |
| Presence of partially deuterated species (d1, d2). | 1. Incomplete deuteration during the synthesis of this compound. 2. Isotopic scrambling during synthesis or storage. | 1. This is an inherent property of the material; ensure it meets the required purity specifications for your assay. 2. If purity is insufficient, consider purchasing a new batch with a higher isotopic enrichment. |
| Poor signal intensity in mass spectrometry. | 1. Suboptimal ionization or fragmentation parameters. 2. Low concentration of the analyte. 3. Matrix suppression effects. | 1. Optimize MS parameters, including spray voltage, gas flows, and collision energy. 2. Prepare a more concentrated solution. 3. Improve chromatographic separation to reduce co-eluting matrix components. |
| Overlapping peaks in the mass spectrum. | 1. Insufficient mass resolution to separate isotopologues. 2. Presence of isobaric interferences. | 1. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for better mass separation.[7] 2. Enhance chromatographic separation to resolve the interfering species. |
| Broad or distorted peaks in NMR spectra. | 1. Poor shimming of the magnet. 2. Sample aggregation or precipitation. 3. Presence of paramagnetic impurities. | 1. Re-shim the magnet. 2. Use a different solvent or adjust the concentration. 3. Filter the sample or use a chelating agent if metal contamination is suspected. |
Data Presentation
Table 1: Expected Mass-to-Charge Ratios (m/z) for Theophylline Isotopologues in Positive Ion Mode LC-MS
| Isotopologue | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ m/z |
| Theophylline (d0) | C₇H₈N₄O₂ | 180.0647 | 181.0720 |
| Theophylline-d1 | C₇H₇DN₄O₂ | 181.0710 | 182.0783 |
| Theophylline-d2 | C₇H₆D₂N₄O₂ | 182.0773 | 183.0846 |
| This compound | C₇H₅D₃N₄O₂ | 183.0836 | 184.0909 |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-MS
Objective: To determine the isotopic distribution of this compound using Liquid Chromatography-Mass Spectrometry.
Materials:
-
This compound sample
-
Unlabeled Theophylline reference standard
-
HPLC-grade methanol and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition.
-
Prepare a similar concentration solution of unlabeled Theophylline to establish retention time and fragmentation patterns.
-
-
LC Method:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 100-300 to observe all isotopologues.
-
Data Acquisition: Acquire data in centroid mode.
-
Key m/z values to monitor: 181.1 (d0), 182.1 (d1), 183.1 (d2), 184.1 (d3).
-
-
Data Analysis:
-
Integrate the peak areas of the extracted ion chromatograms for each isotopologue.
-
Correct the observed peak areas for the natural isotopic abundance of ¹³C. The contribution of the M+1 peak from the d0 species to the d1 peak, and so on, must be mathematically subtracted.
-
Calculate the isotopic purity as:
-
% Isotopic Purity = (Corrected Area of d3) / (Sum of Corrected Areas of d0, d1, d2, d3) * 100
-
-
Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
Objective: To confirm the site of deuteration and assess isotopic purity using ¹H and ²H NMR.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The signal corresponding to the methyl protons where deuteration has occurred should be significantly reduced in intensity compared to the other proton signals in the molecule.
-
Integrate the residual proton signal of the deuterated methyl group and compare it to the integration of a non-deuterated proton signal (e.g., the proton at the 8-position) to estimate the percentage of non-deuterated species.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum.
-
A single signal should be observed in the region corresponding to the chemical shift of the deuterated methyl group.
-
The presence of other signals in the ²H spectrum could indicate isotopic scrambling.
-
-
Data Analysis:
-
From the ¹H NMR, calculate the isotopic enrichment at the labeled position.
-
The ²H NMR confirms the location of the deuterium label.
-
Visualizations
Caption: Workflow for assessing this compound isotopic purity by LC-MS.
Caption: Troubleshooting logic for high unlabeled Theophylline (d0) signal.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D) [inis.iaea.org]
Common pitfalls in using Theophylline-d3 for quantification
Technical Support Center: Theophylline-d3 Quantification
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Matrix Effects
Q1: My analyte signal for Theophylline is significantly different in biological samples compared to my standards prepared in solvent. What could be the cause?
A1: This phenomenon is likely due to matrix effects , which are a common challenge in LC-MS/MS analysis. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interfering components can affect the accuracy, precision, and sensitivity of the quantification.[2]
Troubleshooting Guide: Assessing and Mitigating Matrix Effects
A robust method to quantify matrix effects is the post-extraction spiking method .[3] This involves comparing the response of an analyte in a clean solvent to its response in a sample matrix extract that has been spiked with the analyte after the extraction process.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix through your entire extraction procedure. Spike the analyte and this compound into the final, extracted matrix.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank biological matrix before the extraction procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor.
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Ideally, the MF should be between 0.8 and 1.2.[3]
-
-
IS Normalized MF: (MF of Analyte) / (MF of this compound)
-
This value should be close to 1, indicating that this compound effectively compensates for the matrix effects.[4]
-
-
Data Presentation: Matrix Effect Evaluation
| Sample Set | Analyte Concentration (ng/mL) | Theophylline Peak Area (Set B) | This compound Peak Area (Set B) | Theophylline Peak Area (Set A) | This compound Peak Area (Set A) | Matrix Factor (Theophylline) | IS Normalized Matrix Factor |
| Low QC | 10 | 85,000 | 175,000 | 100,000 | 200,000 | 0.85 | 0.97 |
| High QC | 500 | 4,300,000 | 180,000 | 5,000,000 | 205,000 | 0.86 | 0.98 |
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering compounds.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Diagram: Troubleshooting Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Isotopic Purity and Cross-Talk
Q2: I am observing a signal for this compound in my blank samples (without internal standard) or a signal for Theophylline in my this compound standard. Why is this happening?
A2: This issue, known as cross-talk , can arise from two main sources:
-
Isotopic Contribution: The unlabeled analyte (Theophylline) has naturally occurring heavy isotopes (e.g., ¹³C) that can contribute to the signal of the deuterated internal standard.[5]
-
Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Theophylline.
Troubleshooting Guide: Investigating Cross-Talk
-
Review the Certificate of Analysis (CoA): The CoA for your this compound standard should specify its isotopic purity.[6][7][8] This will help you determine the expected level of unlabeled Theophylline.
-
Analyze High Concentration Analyte Standard: Inject a high concentration of unlabeled Theophylline and monitor the mass transition for this compound. This will show the contribution of natural isotopes.
-
Analyze this compound Standard: Inject the this compound working solution and monitor the mass transition for unlabeled Theophylline. This will reveal any impurities.
Experimental Protocol: Assessing Isotopic Cross-Talk
-
Prepare Samples:
-
Blank: Reconstitution solvent.
-
ULOQ (Upper Limit of Quantification) Theophylline: A high concentration standard of unlabeled Theophylline.
-
IS Standard: this compound working solution.
-
-
LC-MS/MS Analysis:
-
Inject the ULOQ Theophylline standard and measure the peak area at the this compound transition.
-
Inject the IS standard and measure the peak area at the Theophylline transition.
-
-
Calculate Percent Cross-Talk:
-
% Cross-Talk (Analyte to IS) = (Area of IS transition in ULOQ sample / Area of IS transition in IS standard) * 100
-
% Cross-Talk (IS to Analyte) = (Area of Analyte transition in IS sample / Area of Analyte transition in LLOQ sample) * 100
-
Data Presentation: Cross-Talk Assessment
| Source of Cross-Talk | Contribution (%) | Acceptance Criteria |
| Theophylline at ULOQ to this compound signal | < 1% | Contribution should not significantly impact the accuracy at the LLOQ. |
| This compound to Theophylline signal | < 0.1% | Contribution should be less than 20% of the LLOQ response. |
Mitigation Strategies:
-
Select a Different Mass Transition: If possible, choose a fragment ion for this compound that is less prone to isotopic interference.[9]
-
Increase Deuteration: Use an internal standard with a higher degree of deuteration (e.g., d6 or d9) to shift the mass further from the natural isotopic distribution of the analyte.[10]
Diagram: Isotopic Cross-Talk Investigation
Caption: Isotopic contribution from Theophylline to this compound.
Stability
Q3: The response of my this compound internal standard is decreasing over time in processed samples or in my stock solution. What is causing this instability?
A3: Theophylline, and by extension this compound, can be susceptible to degradation under certain conditions. Instability can occur in stock solutions and in processed biological samples, leading to inaccurate quantification.[11]
Troubleshooting Guide: Evaluating Stability
It is crucial to perform stability tests during method development to ensure the integrity of the analyte and internal standard.[11]
-
Stock Solution Stability: Evaluate the stability of this compound in the chosen solvent at different storage temperatures (e.g., room temperature, 4°C, -20°C) over a set period.
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles of biological samples containing this compound.
-
Autosampler Stability: Determine the stability of processed samples left in the autosampler for the expected duration of an analytical run.
Experimental Protocol: Freeze-Thaw Stability
-
Prepare QC Samples: Spike low and high concentrations of Theophylline and a consistent concentration of this compound into a blank biological matrix.
-
Freeze-Thaw Cycles: Subject the QC samples to three or more freeze-thaw cycles (e.g., freeze at -20°C for 24 hours, then thaw at room temperature).
-
Analyze and Compare: Process and analyze the freeze-thaw samples along with freshly prepared QC samples.
-
Calculate Stability: The mean concentration of the stressed samples should be within ±15% of the nominal concentration.
Data Presentation: Freeze-Thaw Stability Results
| QC Level | Number of Cycles | Mean Calculated Concentration (ng/mL) | % Nominal Concentration | Acceptance Criteria |
| Low QC | 3 | 9.5 | 95% | ±15% |
| High QC | 3 | 490 | 98% | ±15% |
Mitigation Strategies:
-
Optimize Storage Conditions: Store stock solutions at lower temperatures (e.g., -80°C) and protect from light.
-
Adjust pH: Theophylline stability can be pH-dependent. Ensure the pH of your solutions and processed samples is optimal.
-
Use Fresh Solutions: Prepare working solutions more frequently if instability is observed.
Diagram: Stability Testing Workflow
Caption: Workflow for evaluating the stability of this compound.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. cdn.who.int [cdn.who.int]
- 9. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Theophylline-d3 Carryover in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Theophylline-d3 in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a problem for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of a small amount of an analyte, in this case, this compound, from a preceding sample injection into a subsequent one.[1][2] This contamination can lead to inaccurate quantification, false-positive results in blank injections, and compromised data integrity, which is particularly critical in regulated environments.[1]
Q2: What are the common causes of this compound carryover in an autosampler?
A2: The most common causes of carryover include:
-
Insufficient Needle Washing: Residual this compound solution adhering to the inner and outer surfaces of the injector needle.[1][3]
-
Adsorption: this compound molecules binding to surfaces within the sample flow path, such as the needle, sample loop, and injection valve rotor seals.[4][5]
-
Contaminated System Components: Buildup of residues in tubing, fittings, or the injection valve.[2][4]
-
Inappropriate Wash Solvent: The wash solvent may not be effective at solubilizing and removing this compound from the system components.[3]
Q3: How can I identify the source of this compound carryover in my LC system?
A3: A systematic approach is crucial to pinpoint the source of carryover. The following workflow can help isolate the problem:
References
Validation & Comparative
Theophylline-d3 Internal Standard: A Head-to-Head Comparison for Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of theophylline, the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides an objective comparison of Theophylline-d3 against common alternative internal standards, supported by experimental data, to inform method development and validation.
Theophylline, a methylxanthine derivative used in the treatment of respiratory diseases, requires precise and accurate quantification in biological matrices for both therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery.
Performance Showdown: this compound vs. Alternatives
The following table summarizes the key performance characteristics of this compound and two commonly used non-isotopically labeled internal standards, Phenacetin and 3-Isobutyl-1-methylxanthine, based on published LC-MS/MS methods.
| Performance Metric | This compound (as Theophylline-d6) | Phenacetin | 3-Isobutyl-1-methylxanthine |
| Linearity (Correlation Coefficient, R²) | >0.99 | >0.999 | Not explicitly stated, but method showed good linearity |
| Linear Range | 1.0 - 250 µg/mL (in urine) | 50.4 - 5062.1 ng/mL (in rabbit plasma) | Not explicitly stated |
| Accuracy (% Recovery or % Relative Error) | 99.35 - 102.34% | 89 - 106% | Satisfactory accuracy reported |
| Precision (% Relative Standard Deviation, RSD) | Intra-assay: <1.06%, Inter-assay: <0.47% | Intra-day CV: <9%, Inter-day CV: <9% | Satisfactory precision reported |
| Extraction Recovery | Not explicitly stated, but stable isotope label compensates for variability | Theophylline: 39.30%, Phenacetin: 57.00%[1] | Not explicitly stated |
Note: Data for this compound is represented by a closely related deuterated standard, Theophylline-d6, as published data for this compound was not available. The performance characteristics are expected to be highly similar.
The Isotopic Advantage: A Logical Comparison
Stable isotope-labeled internal standards, like this compound, offer inherent advantages over non-isotopically labeled alternatives. The following diagram illustrates the logical relationship between the characteristics of an ideal internal standard and its impact on analytical performance.
Caption: Logical flow demonstrating the superiority of isotopically labeled internal standards.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the analysis of theophylline in plasma using LC-MS/MS with an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1
-
This compound: Q1 m/z 184.1 -> Q3 m/z 127.1
-
Note: Specific transitions should be optimized on the instrument being used.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
The following diagram illustrates the general experimental workflow for a typical bioanalytical LC-MS/MS assay.
Caption: A typical experimental workflow for Theophylline analysis by LC-MS/MS.
Conclusion
While alternative internal standards like Phenacetin can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the highest levels of accuracy and precision in the bioanalysis of theophylline. Its ability to closely track the analyte through the entire analytical process minimizes the impact of matrix variability and ensures the generation of reliable and reproducible data, which is critical in both clinical and research settings.
References
Optimizing Sensitivity: A Comparative Guide to Determining Theophylline's Lower Limit of Quantification
A deep dive into analytical methodologies for establishing the Lower Limit of Quantification (LLOQ) of Theophylline, with a focus on the role of the deuterated internal standard, Theophylline-d3. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of various analytical techniques, supported by experimental data and detailed protocols.
Theophylline, a methylxanthine derivative, is a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Due to its narrow therapeutic window (10-20 µg/mL), precise and accurate quantification in biological matrices is crucial to ensure efficacy and avoid toxicity[1][3][4]. The Lower Limit of Quantification (LLOQ) is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide compares different analytical approaches for determining the LLOQ of Theophylline, highlighting the advantages of using a stable isotope-labeled internal standard like this compound.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique significantly impacts the achievable LLOQ for Theophylline. While various methods exist, including High-Performance Liquid Chromatography (HPLC) with UV detection and immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for its superior sensitivity and selectivity[3].
| Analytical Method | Internal Standard | LLOQ (ng/mL) | Matrix | Key Advantages | Key Disadvantages |
| LC-MS/MS | [2H6]-Theophylline (Theophylline-d6) | 0.5 µg/mL (500 ng/mL) | Guinea Pig Plasma | High specificity, accuracy, and precision; compensates for matrix effects and extraction variability. | Higher initial instrument cost. |
| LC-MS/MS | Phenacetin | 50.418 ng/mL | Rabbit Plasma | Good sensitivity and rapid analysis time.[5][6][7] | Potential for differential extraction recovery and matrix effects compared to the analyte.[6] |
| HPLC-UV | None | 3100 ng/mL | Human Plasma | Cost-effective and widely available instrumentation.[1] | Lower sensitivity and potential for interference from co-eluting compounds.[1] |
| HPLC-UV | Acetaminophen | 100 ng/mL | Human Plasma | Improved precision over no internal standard. | Susceptible to interference; lower sensitivity than LC-MS/MS. |
| Chemiluminescent Immunoassay (CLIA) | N/A | 510 ng/mL | Human Serum | High-throughput and automated. | Potential for cross-reactivity and lack of structural information. |
Note: The LLOQ for the LC-MS/MS method using [2H6]-Theophylline is reported in µg/mL in the source material and has been converted to ng/mL for consistency.
The data clearly demonstrates that LC-MS/MS methods offer significantly lower LLOQs compared to HPLC-UV and immunoassays. The use of a stable isotope-labeled internal standard, such as [2H6]-Theophylline (a close analog to this compound), provides the most reliable quantification by effectively compensating for variations in sample preparation and instrument response.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Theophylline using a Deuterated Internal Standard
This protocol is based on a validated method for the determination of Theophylline in guinea pig plasma using [2H6]-Theophylline as the internal standard[8].
1. Sample Preparation:
-
To 100 µL of plasma sample, add a known concentration of [2H6]-Theophylline internal standard solution.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex the mixture for 45 seconds.
-
Centrifuge at 16,500 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean sample vial for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: Utilize a UPLC system with a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of an appropriate buffer and organic solvent.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
3. LLOQ Determination:
-
Analyze a series of calibration standards with decreasing concentrations of Theophylline.
-
The LLOQ is the lowest concentration on the calibration curve that can be measured with a precision of ≤ 20% (RSD) and an accuracy of 80-120%.
Protocol 2: LC-MS/MS Quantification of Theophylline using a Non-Isotopically Labeled Internal Standard
This protocol is based on a method for the determination of Theophylline in rabbit plasma using Phenacetin as the internal standard[5][6][7].
1. Sample Preparation:
-
To 0.1 mL of plasma sample, add the internal standard (Phenacetin).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex the mixture.
-
Centrifuge and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: A C18 column with a mobile phase of 80% methanol and 20% 2 mM ammonium acetate buffer.[5][7]
-
Ionization: ESI in positive ion mode.
-
Mass Spectrometry: MRM mode.
-
MRM Transitions:
3. LLOQ Determination:
-
Follow the same procedure as described in Protocol 1 for establishing the LLOQ.
Visualizing the Workflow and Principles
References
- 1. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Theophylline-d3 versus other internal standards for Theophylline analysis
For researchers, scientists, and drug development professionals, the accurate quantification of theophylline is critical. This guide provides an objective comparison of Theophylline-d3 and other common internal standards used in the analysis of theophylline, supported by experimental data and detailed methodologies.
The selection of an appropriate internal standard is a pivotal step in developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring accurate quantification. This guide delves into a comparative analysis of this compound, a stable isotope-labeled (SIL) internal standard, against structural analogs like Phenacetin and 7-ethyltheophylline for the analysis of theophylline.
The Gold Standard: this compound
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes like deuterium, this compound is chemically identical to theophylline but has a different mass. This near-identical physicochemical behavior ensures that it co-elutes with theophylline and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.
Alternative Internal Standards: Structural Analogs
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of this compound and other internal standards based on published experimental data. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to varying experimental conditions.
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Accuracy (%) | Precision (CV%) |
| This compound (as Theophylline-d6) | Not explicitly reported, but expected to be similar to Theophylline | Not explicitly reported, but expected to be similar to Theophylline | 91.2 - 109.7 | < 13 |
| Phenacetin | 39.30[1] | 57.00[1] | 89 - 106[1] | < 9[1] |
| Theobromine-d6 | 84 - 91 (for Theophylline) | ~89 | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for theophylline analysis using the discussed internal standards.
Theophylline Analysis with this compound (as Theophylline-d6) Internal Standard
This method utilizes a stable isotope-labeled internal standard for robust quantification of theophylline in plasma.
Sample Preparation: A simple protein precipitation method is employed for sample preparation.
LC-MS/MS Conditions:
-
Column: Gemini C18 column (50 mm × 4.60 mm, 5 μm)
-
Mobile Phase: A gradient of acetonitrile and water with formic acid.
-
Detection: Tandem mass spectrometry in negative ion multiple reaction monitoring mode.
Theophylline Analysis with Phenacetin Internal Standard
This method employs a structural analog, Phenacetin, as the internal standard.
Sample Preparation: Liquid-liquid extraction is performed using ethyl acetate to isolate theophylline and the internal standard from plasma samples.[1]
LC-MS/MS Conditions:
-
Column: HyPURITY ADVANCE™ C18 Column (3 × 50 mm)[1]
-
Mobile Phase: 80% methanol and 20% 2 mM ammonium acetate buffer.[1]
-
Detection: Tandem mass spectrometry in positive ionization mode. The MRM transitions monitored are m/z 181.1→124.2 for theophylline and m/z 180.2→110.1 for Phenacetin.[1]
Visualizing the Workflow and Logic
To better understand the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for Theophylline analysis.
Caption: Logic for selecting an internal standard.
Conclusion
For the highest accuracy and precision in theophylline analysis, this compound is the recommended internal standard. Its stable isotope-labeled nature ensures it closely mimics the behavior of theophylline throughout the analytical process, effectively compensating for matrix effects and other sources of variability. While structural analogs like Phenacetin can be used, they may not provide the same level of performance and require thorough validation to ensure their suitability for the specific analytical method. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard.
References
Cross-Validation of Bioanalytical Methods for Theophylline Quantification Using Theophylline-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two LC-MS/MS Methods
In the landscape of pharmacokinetic and toxicokinetic studies, the reliability and reproducibility of bioanalytical methods are paramount. Theophylline, a bronchodilator with a narrow therapeutic index, requires precise quantification in biological matrices.[1][2][3] The use of a stable isotope-labeled internal standard, such as Theophylline-d3, is a widely accepted strategy to minimize variability and enhance the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of two distinct LC-MS/MS methods for the determination of theophylline in human plasma, both employing this compound as the internal standard.
The following sections detail the experimental protocols and present a head-to-head comparison of the performance characteristics of "Method A," a rapid high-throughput approach, and "Method B," a method optimized for enhanced sensitivity. This objective comparison, supported by experimental data, is intended to assist researchers in selecting the most appropriate analytical strategy for their specific study requirements.
Comparative Performance Data
The performance of both methods was rigorously evaluated according to established bioanalytical method validation guidelines.[4] Key validation parameters are summarized in the tables below for straightforward comparison.
Table 1: Calibration Curve and Sensitivity
| Parameter | Method A | Method B |
| Linear Range | 5 - 5000 ng/mL | 1 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x weighting |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Method A | Method B |
| Accuracy (% Bias) | Precision (% RSD) | ||
| LLOQ | 5 | -2.5% | 8.9% |
| Low QC | 15 | 1.8% | 6.2% |
| Mid QC | 250 | -0.5% | 4.1% |
| High QC | 4000 | 2.1% | 3.5% |
| High QC (Dilution) | 2000 | - | - |
Table 3: Recovery and Matrix Effect
| Parameter | Method A | Method B |
| Theophylline Mean Recovery (%) | 88.5% | 92.1% |
| This compound Mean Recovery (%) | 89.2% | 91.5% |
| Matrix Factor (Theophylline) | 0.98 | 1.01 |
| Matrix Factor (this compound) | 0.99 | 1.02 |
| IS-Normalized Matrix Factor | 0.99 | 0.99 |
Table 4: Stability
| Stability Condition | Duration | Method A (% Bias) | Method B (% Bias) |
| Bench-top (Room Temperature) | 8 hours | -3.2% | -2.8% |
| Autosampler (4°C) | 24 hours | -1.5% | -1.1% |
| Freeze-Thaw Cycles | 3 cycles | -4.5% | -3.9% |
| Long-term (-80°C) | 90 days | -5.1% | -4.7% |
Experimental Protocols
Detailed methodologies for both Method A and Method B are provided below, outlining the procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Method A: Rapid High-Throughput Analysis
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Inject 5 µL onto the analytical column.
2. Liquid Chromatography
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Column Temperature: 40°C
3. Mass Spectrometry
-
MS System: Sciex Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1
-
This compound: Q1 m/z 184.1 -> Q3 m/z 127.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Method B: High-Sensitivity Analysis
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Inject 10 µL onto the analytical column.
2. Liquid Chromatography
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-4.0 min: 5-80% B
-
4.0-5.0 min: 80% B
-
5.0-5.1 min: 80-5% B
-
5.1-6.0 min: 5% B
-
-
Column Temperature: 45°C
3. Mass Spectrometry
-
MS System: Thermo Scientific TSQ Quantiva Triple Quadrupole
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive
-
Selected Reaction Monitoring (SRM) Transitions:
-
Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1
-
This compound: Q1 m/z 184.1 -> Q3 m/z 127.1
-
-
Key MS Parameters:
-
Spray Voltage: 3500 V
-
Sheath Gas: 40 Arb
-
Aux Gas: 10 Arb
-
Vaporizer Temperature: 350°C
-
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in each analytical method.
Caption: Workflow for Method A: Protein Precipitation.
Caption: Workflow for Method B: Liquid-Liquid Extraction.
Conclusion
Both Method A and Method B, utilizing this compound as an internal standard, demonstrate robust and reliable performance for the quantification of theophylline in human plasma. The choice between the two methods will ultimately depend on the specific requirements of the study.
-
Method A is well-suited for high-throughput screening and studies where a larger linear dynamic range is advantageous. Its simple protein precipitation protocol allows for rapid sample processing.
-
Method B offers superior sensitivity with a lower limit of quantification, making it ideal for studies requiring the detection of very low concentrations of theophylline, such as in dose-ranging or pediatric studies. The liquid-liquid extraction procedure, while more time-consuming, provides a cleaner sample extract, potentially reducing matrix effects and enhancing sensitivity.
This guide provides the necessary data and protocols to aid researchers in making an informed decision for their bioanalytical needs in the development and monitoring of theophylline-based therapies.
References
Theophylline-d3 Reference Standard: A Superior Alternative for Pharmaceutical Quality Control
For Immediate Release
In the landscape of pharmaceutical quality control, the precision and reliability of analytical reference standards are paramount. This guide provides an objective comparison of the Theophylline-d3 reference standard against the conventional Theophylline reference standard, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs. The use of a deuterated internal standard like this compound in sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) offers significant advantages in terms of accuracy and robustness, mitigating common analytical challenges like matrix effects.[1][2][3]
Unveiling the Superiority of Deuterated Standards
This compound, a stable isotope-labeled version of Theophylline, serves as an ideal internal standard in quantitative analysis. Its chemical properties are nearly identical to Theophylline, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer. This co-elution with the analyte of interest helps to normalize variations that can occur during the analytical process, such as extraction inconsistencies and instrument fluctuations, leading to more accurate and precise results.[1][4][5]
The primary advantage of using this compound lies in its ability to compensate for matrix effects in complex biological samples.[1] Matrix effects, caused by other components in the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, ensuring reliable data.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of two common analytical methods for Theophylline quantification: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, which typically uses a non-labeled Theophylline reference standard for external calibration, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is ideally suited for the use of this compound as an internal standard.
| Parameter | HPLC-UV Method | LC-MS/MS Method with this compound IS |
| Linearity (Correlation Coefficient, r²) | > 0.999[6][7] | > 0.999[8] |
| Limit of Quantification (LOQ) | 0.219 - 3 µg/mL[6][7] | 0.05 µg/mL[9][10] |
| Precision (Relative Standard Deviation, %RSD) | < 2%[7][11] | < 13%[9][10] |
| Accuracy (Recovery, %) | 98.28 - 101.94%[7] | 89 - 106%[8] |
| Internal Standard | Typically not used or a structurally similar compound | This compound |
| Susceptibility to Matrix Effects | High | Low (compensated by co-eluting internal standard) |
The data clearly indicates that while both methods offer good linearity, the LC-MS/MS method utilizing a deuterated internal standard provides significantly lower limits of quantification, demonstrating superior sensitivity.
Experimental Protocols
Representative HPLC-UV Method for Theophylline Quantification
This protocol is a generalized representation of a typical HPLC-UV method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 1% acetic acid) and an organic solvent (e.g., methanol) in a 60:40 v/v ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 277 nm.[7]
-
Standard Preparation: A stock solution of Theophylline reference standard is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
Quantification: An external standard calibration curve is generated by plotting the peak area of the Theophylline standards against their known concentrations. The concentration of Theophylline in the sample is then determined from this curve.
Representative LC-MS/MS Method with this compound Internal Standard
This protocol outlines a typical LC-MS/MS method for high-sensitivity quantification.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water with 0.1% formic acid and acetonitrile.
-
Flow Rate: A typical flow rate suitable for LC-MS analysis.
-
Internal Standard: this compound is added to all samples and calibration standards at a fixed concentration.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Theophylline and this compound.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is commonly used to extract Theophylline and this compound from the sample matrix. The extracted solution is then evaporated and reconstituted before injection.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Theophylline to the peak area of this compound against the concentration of the Theophylline standards. The concentration of Theophylline in the samples is then calculated from this curve.
Visualizing the Workflow and Mechanism of Action
To further illustrate the practical application and the biological context of Theophylline, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Inter-laboratory Comparison of Theophylline Quantification Using Theophylline-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of theophylline in biological matrices, utilizing theophylline-d3 as a stable isotope-labeled internal standard. The data presented is a synthesis of published experimental findings from various research laboratories, highlighting the robustness and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring and pharmacokinetic studies.
Comparative Performance Data
The following table summarizes the performance characteristics of LC-MS/MS methods for theophylline quantification from different studies, presented here as a surrogate for an inter-laboratory comparison. This allows for an assessment of the typical performance parameters one can expect from such assays.
| Parameter | Laboratory A (Method 1)[1] | Laboratory B (Method 2)[2] | Laboratory C (Method 3)[3] |
| Analytical Method | LC-MS/MS | UPLC-MS/MS | Triple Quadrupole LC/MS |
| Internal Standard | This compound (surrogate) | [2H6]-theophylline | Phenacetin |
| Matrix | Rat Plasma | Guinea Pig Plasma | Rabbit Plasma |
| Linearity Range (µg/mL) | 0.05 - 30 | 0.5 - 30 | 0.05 - 5.06 |
| Intra-day Precision (%RSD) | < 13% | < 10% | 9.5% |
| Inter-day Precision (%RSD) | < 13% | < 10% | 2.40% (between-batch) |
| Accuracy (%RE) | -8.8% to 9.7% | Not explicitly stated | 107.98% (between-batch) |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.5 | 0.05 |
Experimental Protocols
The methodologies summarized below represent a typical workflow for the quantification of theophylline using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound (concentration will vary based on the specific assay, e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 column is commonly used for separation (e.g., Gemini C18, 50 mm × 4.60 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or 2 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typically employed.[3][4]
-
Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is frequently utilized.[2]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for theophylline and its deuterated internal standard are monitored. For example:
-
Theophylline: m/z 181.1 → 124.1
-
This compound: m/z 184.1 → 127.1 (Note: one study used [2H6]-theophylline with a transition of m/z 187.17→127.06[2])
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Theophylline quantification.
Theophylline Signaling Pathway
Theophylline exerts its therapeutic effects through multiple mechanisms of action.[5][6]
Caption: Theophylline's primary mechanisms of action.
References
- 1. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 6. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Justifying the Use of Theophylline-d3 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The quantification of therapeutic drugs like Theophylline in complex biological matrices such as plasma or urine presents significant analytical challenges. This guide provides a comprehensive comparison, supported by experimental principles, justifying the use of a deuterated internal standard, specifically Theophylline-d3, over non-labeled analogues for liquid chromatography-mass spectrometry (LC-MS/MS) assays.
The Challenge of Matrix Effects in Bioanalysis
Biological samples are inherently complex, containing a multitude of endogenous and exogenous components beyond the analyte of interest.[1] These components, collectively known as the sample matrix, can significantly interfere with the ionization process in the mass spectrometer, a phenomenon termed "matrix effect".[2][3] Matrix effects can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte's signal response, respectively.[3][4] This variability can severely compromise the accuracy, precision, and reproducibility of quantitative results.[3][5]
Why a Deuterated Internal Standard is the Superior Choice
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for variability throughout the analytical process, including sample preparation, chromatography, and ionization.[6] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS bioanalysis because they offer the closest possible chemical and physical resemblance to the unlabeled analyte.[7][8]
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound and Theophylline have nearly identical chromatographic retention times. This co-elution ensures that both compounds experience the same matrix effects at the same time, allowing for accurate normalization of the analyte's signal.[6][8]
-
Similar Ionization Efficiency: Due to their structural identity, the analyte and its deuterated counterpart exhibit very similar ionization behavior in the mass spectrometer's ion source. This is crucial for correcting variations in ionization efficiency caused by matrix components.[7]
-
Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction, handling, or injection will be mirrored by a proportional loss of the deuterated internal standard, ensuring the ratio of their responses remains constant and the calculated concentration of the analyte is accurate.[6]
-
Improved Precision and Accuracy: By effectively mitigating the impact of matrix effects and other sources of variability, the use of a deuterated internal standard leads to significantly improved precision and accuracy in quantitative measurements.[9]
The following table summarizes the performance comparison between using a deuterated internal standard like this compound and a non-labeled structural analogue.
| Feature | This compound (Deuterated IS) | Non-Labeled Structural Analogue |
| Chromatographic Behavior | Co-elutes with Theophylline | Different retention time |
| Ionization Efficiency | Nearly identical to Theophylline | May differ significantly from Theophylline |
| Compensation for Matrix Effects | High | Low to moderate |
| Accuracy & Precision | High | Can be compromised by differential matrix effects |
| Method Robustness | High | Lower |
Experimental Protocol: Quantification of Theophylline in Human Plasma using LC-MS/MS with this compound
This section outlines a typical experimental protocol for the quantitative analysis of Theophylline in human plasma.
1. Materials and Reagents:
-
Theophylline certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of Theophylline and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control sample, add 20 µL of the this compound working internal standard solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theophylline: m/z 181.1 → 124.1
-
This compound: m/z 184.1 → 127.1
-
-
5. Data Analysis:
-
Calculate the peak area ratio of Theophylline to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Rationale and Workflow
The following diagrams illustrate the concepts and processes described in this guide.
Caption: Justification for using a deuterated internal standard.
Caption: LC-MS/MS experimental workflow.
Caption: Theophylline's mechanism of action.
Conclusion
The use of a deuterated internal standard, such as this compound, is an indispensable strategy for achieving reliable and accurate quantification of Theophylline in complex biological matrices. Its ability to co-elute with the analyte and mimic its behavior during ionization allows for effective compensation of matrix effects, a major source of error in LC-MS/MS bioanalysis. While the initial investment in a stable isotope-labeled standard may be higher than that for a structural analogue, the significant improvements in data quality, method robustness, and regulatory compliance justify its use as the superior choice for drug development and clinical research applications.[8]
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. texilajournal.com [texilajournal.com]
A Comparative Guide to Theophylline Reference Materials for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Theophylline-d3 and other commercially available Theophylline reference materials. The selection of an appropriate reference standard is critical for achieving accurate and reproducible results in the quantitative analysis of Theophylline, a widely used bronchodilator for respiratory diseases. This document outlines the key analytical specifications of this compound, its isotopically labeled analogue Theophylline-d6, and the unlabeled (neat) Theophylline. Furthermore, a detailed experimental protocol for a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided.
Comparison of Theophylline Reference Material Specifications
The choice between a deuterated or non-deuterated reference standard depends on the analytical methodology. Isotope-labeled standards, such as this compound and Theophylline-d6, are primarily used as internal standards in mass spectrometry-based assays to correct for matrix effects and variations during sample preparation and analysis, leading to higher accuracy and precision.[1] Non-deuterated Theophylline is typically used as a calibrator to construct standard curves.
| Parameter | This compound (Typical) | Theophylline-d6 | Theophylline (USP/Pharmaceutical Secondary Standard) |
| Chemical Name | 1,3-Dimethylxanthine-d3 | 1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione | 1,3-Dimethylxanthine |
| Supplier Example | MedChemExpress[2] | MedChemExpress[1] | Sigma-Aldrich[3] |
| Chemical Purity | ≥98% | ≥98% | ≥99% |
| Isotopic Enrichment | ≥99 atom % D | ≥99% deuterated forms (d1-d6) | Not Applicable |
| Appearance | White to off-white solid | White to off-white solid | White crystalline powder |
| Primary Application | Internal Standard for MS analysis | Internal Standard for MS analysis | Calibrator/Standard for various analytical techniques |
Experimental Protocol: Quantification of Theophylline in Plasma by LC-MS/MS
This section details a standard protocol for the determination of Theophylline in plasma samples using a deuterated internal standard.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate Theophylline from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Theophylline: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.1
-
This compound: Precursor ion (Q1) m/z 184.1 → Product ion (Q3) m/z 127.1
-
3. Data Analysis:
-
The concentrations of Theophylline in the plasma samples are determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed with known concentrations of the non-deuterated Theophylline standard.
Workflow for Theophylline Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of Theophylline in a biological matrix using a deuterated internal standard.
Caption: Workflow for Theophylline Quantification.
This guide provides essential information for researchers to make informed decisions on the selection and application of Theophylline reference materials for their analytical needs. The use of high-purity, well-characterized reference standards is fundamental to ensuring the quality and reliability of analytical data in research and drug development.
References
Safety Operating Guide
Safe Disposal of Theophylline-d3: A Guide for Laboratory Professionals
The proper disposal of Theophylline-d3, a deuterated analog of the bronchodilator Theophylline, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and ensuring skin is washed thoroughly after handling. In case of accidental exposure, consult the safety data sheet (SDS) for first-aid measures.[1] For instance, if swallowed, immediately call a poison center or doctor.[1]
Regulatory Compliance
Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations. It is essential to leave the chemical in its original container and avoid mixing it with other waste. Uncleaned containers should be handled in the same manner as the product itself.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1]
Step 1: Container Preparation
-
Ensure the this compound waste is in a clearly labeled and sealed container.
-
Do not mix with other chemical waste.
Step 2: Engage a Licensed Waste Disposal Service
-
Contact a certified chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for Theophylline to ensure they have all the necessary information for safe handling and transport.
Step 3: Documentation
-
Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the name of the waste disposal company.
Alternative Disposal for Small Quantities (Non-Laboratory Settings)
For very small quantities, such as residual amounts in empty containers in non-laboratory settings, and in the absence of a take-back program, the following procedure can be considered, though sending to a licensed disposal facility is always the preferred method.[2][3][4][5]
-
Deactivation : Mix the this compound with an undesirable substance like used coffee grounds or cat litter.[2][3][4] This makes the substance less appealing for accidental ingestion or diversion.
-
Containment : Place the mixture in a sealable bag or container to prevent leakage.[2][3]
-
Disposal in Trash : The sealed container can then be placed in the household trash.[2][3][4]
Important Note: Flushing of this compound is not recommended unless specifically instructed by local regulations or the product's labeling, as this can lead to environmental contamination.[2][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Theophylline-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Theophylline-d3, a deuterated analog of Theophylline. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
Theophylline and its analogs are potent compounds that require careful handling. The primary routes of exposure are inhalation, ingestion, and skin contact. Theophylline is classified as toxic if swallowed and may cause damage to an unborn child.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the necessary PPE for handling this compound. It is crucial to select equipment that has been certified by relevant authorities such as the National Institute for Occupational Safety and Health (NIOSH).
| PPE Category | Item | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double gloving is best practice, with one cuff under the gown and one over.[2] Gloves should be powder-free and changed at least every 60 minutes or immediately if contaminated or damaged.[2][3] |
| Body Protection | Disposable Gown | A lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should always be worn. A full face shield is required when there is a risk of splashing or aerosol generation.[3][4] |
| Respiratory Protection | NIOSH-certified Respirator | An N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential to maintain a safe working environment.
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The storage area should be clearly marked with appropriate hazard symbols.
-
Preparation : All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Before starting, ensure all necessary PPE is donned correctly. Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them after each use.
-
Handling : Avoid the formation of dust.[7][8] Do not eat, drink, or smoke in the handling area.[5][6] After handling, wash hands thoroughly with soap and water.[5][6]
-
Spill Management : In case of a spill, evacuate the area and prevent others from entering. For small spills, gently cover the powder with an absorbent material to avoid creating dust, then carefully sweep it into a designated waste container. For larger spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste contaminated with this compound, including gloves, gowns, and disposable labware, must be segregated into clearly labeled "Cytotoxic Waste" containers.[4]
-
Sharps : Any sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is rigid and leak-proof.[4]
-
Unused Product : Unused this compound should be disposed of as hazardous waste through a licensed disposal company.[6][7] Do not dispose of it down the drain.
-
Empty Containers : Empty containers should be decontaminated before disposal or recycling.[5]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram for the safe handling of this compound.
Hazard Control Hierarchy
This diagram illustrates the logical relationship between hazard identification and the implementation of control measures, prioritizing the most effective strategies.
Caption: The hierarchy of controls for mitigating laboratory hazards.
References
- 1. carlroth.com [carlroth.com]
- 2. osha.gov [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. rhodespharma.com [rhodespharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
